Ethyl isopentyl succinate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-O-ethyl 4-O-(3-methylbutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHTVAWZRIFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182302 | |
| Record name | Ethyl isopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28024-16-0 | |
| Record name | Ethyl 3-methylbutyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isopentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isopentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ISOPENTYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NR1P6W89Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Asymmetry in Succinate Scaffolds
An In-Depth Technical Guide to the Synthesis of Unsymmetrical Succinate Esters
Succinate esters, derivatives of the simple C4-dicarboxylic acid, are foundational scaffolds in organic chemistry. Their presence is ubiquitous, from bulk polymers like poly(butylene succinate) (PBS) to highly specialized active pharmaceutical ingredients (APIs) and molecular probes. While symmetrical succinates are readily synthesized, the controlled preparation of unsymmetrical succinate esters—where the two ester groups are different (R¹ ≠ R²)—presents a distinct synthetic challenge. This challenge arises from the inherent C₂ symmetry of the succinate backbone; any synthetic strategy must effectively differentiate between two chemically equivalent carboxylic acid functionalities or their precursors.
This guide provides an in-depth exploration of the core strategies developed to address this challenge. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering field-proven insights for researchers, chemists, and drug development professionals. The focus is on robust, reproducible, and versatile methodologies that form the bedrock of modern succinate chemistry.
Strategy 1: Ring-Opening of Succinic Anhydride: The Direct Approach
The most direct and atom-economical route to an unsymmetrical succinate precursor is the nucleophilic ring-opening of succinic anhydride. This reaction breaks the symmetry of the starting material, yielding a mono-ester mono-carboxylic acid, a versatile intermediate for further derivatization.
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. An alcohol (R¹-OH) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the anhydride ring and generating the desired succinate monoester. The reaction is often performed neat or in a non-nucleophilic solvent and can be catalyzed by base or acid, although it frequently proceeds with high yield without a catalyst.[1]
Asymmetric Desymmetrization: Imposing Chirality
For prochiral substituted succinic anhydrides, the two carbonyl groups are enantiotopic. Differentiating between them allows for the synthesis of enantiomerically enriched chiral building blocks, a highly valuable transformation in medicinal chemistry.[2] This is achieved through catalytic asymmetric desymmetrization.
Causality Behind Catalyst Choice: The goal is to create a chiral environment around the anhydride, making the attack of the nucleophile on one of the two carbonyls diastereomerically favored. This is typically accomplished with one of two classes of organocatalysts:
-
Chiral Amine Catalysts (e.g., Cinchona Alkaloids): These catalysts can operate through two potential mechanisms: a nucleophilic pathway or a general base pathway.[3]
-
Nucleophilic Catalysis: The chiral amine attacks the anhydride to form a reactive chiral acylammonium salt. The alcohol then attacks this activated intermediate.[3]
-
General Base Catalysis: The amine catalyst deprotonates the incoming alcohol, increasing its nucleophilicity. Simultaneously, other functionalities on the catalyst (like a hydroxyl group) can stabilize the tetrahedral intermediate through hydrogen bonding.[3] Computational studies suggest the general base pathway is often the lower energy, operative route.[3]
-
-
Chiral Phosphoric Acids (Brønsted Acids): These catalysts activate the anhydride by protonating a carbonyl oxygen, enhancing its electrophilicity. The chiral backbone of the acid creates a pocket that sterically directs the incoming nucleophile to attack a specific carbonyl group. The success of this method often relies on using bulky alcohols, such as benzhydrol, to maximize steric interactions and improve enantioselectivity.[4]
The result is a non-racemic half-ester that can serve as a precursor for chiral drugs and natural products.[2]
Caption: Diagram 1: General Workflow for Asymmetric Desymmetrization.
Strategy 2: Esterification of Succinate Monoesters
Once the succinate monoester is formed (typically via the anhydride route), the remaining carboxylic acid must be esterified with a second, different alcohol (R²-OH) to complete the synthesis of the unsymmetrical diester. The choice of esterification method is critical and depends on the steric hindrance and sensitivity of the substrates.
Steglich Esterification: A Mild Coupling Approach
For substrates that are sensitive to harsh acidic conditions or involve sterically hindered alcohols, the Steglich esterification is a reliable choice.[5][6]
-
Principle: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[6]
-
Mechanism:
-
The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) leaving group to form a reactive acyl-pyridinium salt.
-
The alcohol (R²-OH) then attacks this activated acyl species, yielding the desired ester and regenerating the DMAP catalyst.
-
-
Self-Validating Protocol: The reaction is driven by the formation of the insoluble and stable DCU byproduct, which can be easily removed by filtration. The mild, near-neutral conditions preserve sensitive functional groups elsewhere in the molecule.
Protocol 1: General Steglich Esterification
-
Dissolve the succinate monoester (1.0 eq) and the second alcohol (1.1-1.5 eq) in an anhydrous, non-protic solvent (e.g., Dichloromethane, THF).
-
Add a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mitsunobu Reaction: Esterification with Inversion
The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into an ester with complete inversion of stereochemistry at the alcohol's chiral center.[7][8] This makes it exceptionally valuable in stereocontrolled synthesis.
-
Principle: The reaction is a dehydrative redox condensation that uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for Sₙ2 displacement by the carboxylate nucleophile.[7][9]
-
Mechanism: The mechanism is complex but centers on the formation of a key oxyphosphonium salt.
-
PPh₃ attacks the N=N double bond of DEAD, forming a betaine intermediate.[8]
-
This intermediate deprotonates the carboxylic acid, yielding a carboxylate anion and a phosphonium salt.
-
The alcohol attacks the activated phosphorus atom, displacing the hydrazine byproduct and forming an alkoxyphosphonium salt. This step converts the poor hydroxyl leaving group into an excellent phosphine oxide leaving group.
-
In the stereochemistry-defining step, the carboxylate anion performs an Sₙ2 attack on the carbon bearing the alkoxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and forming the ester with inverted stereochemistry.[7][8]
-
Caption: Diagram 2: Simplified Mitsunobu Reaction Mechanism.
Strategy 3: Stobbe Condensation: Building from Diesters
The Stobbe condensation offers an alternative route that begins with a symmetrical dialkyl succinate and reacts it with a ketone or aldehyde to generate an alkylidene succinic acid or its corresponding monoester.[10][11] This method is particularly useful for creating α,β-unsaturated succinate derivatives.
-
Principle: This is a base-catalyzed condensation reaction.[12] Unlike a Claisen condensation, it is irreversible and proceeds in high yield even with a stoichiometric amount of a strong base (e.g., sodium ethoxide, potassium tert-butoxide).[10]
-
Mechanism: The key feature that distinguishes the Stobbe condensation is the formation of a stable γ-lactone intermediate (a γ-butyrolactone).
-
A strong base deprotonates the α-carbon of the dialkyl succinate to form an enolate.
-
The enolate attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition.
-
The resulting alkoxide intermediate undergoes an intramolecular cyclization, where the alkoxide attacks one of the ester carbonyls to form the five-membered γ-lactone intermediate.
-
A second base-mediated elimination step occurs. The base removes the proton α to the remaining ester group, leading to the cleavage of the lactone's C-O bond. This irreversible step drives the reaction to completion and forms a stable carboxylate salt.
-
Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester product.[10]
-
Caption: Diagram 3: Key Steps of the Stobbe Condensation.
Strategy 4: Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Enzymes, particularly lipases, can catalyze the synthesis of esters under exceptionally mild conditions with high selectivity.[13]
-
Principle: Lipases can be used for the selective mono-acylation of diols with succinic acid derivatives or for the desymmetrization of prochiral succinates.[13][14] For example, immobilized Candida antarctica Lipase B (CALB) is a robust and widely used enzyme for polyester synthesis.[15][16]
-
Mechanism: Lipases are serine hydrolases. In their active site, a catalytic triad (typically Ser-His-Asp) activates the serine hydroxyl group, which attacks an ester or anhydride substrate to form a covalent acyl-enzyme intermediate. This intermediate is then attacked by the incoming alcohol nucleophile to release the final ester product and regenerate the enzyme.
-
Advantages:
-
High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and enantioselectivity, often obviating the need for protecting groups.[13]
-
Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functionalities.
-
Sustainability: Biocatalysis avoids the use of toxic metal catalysts and harsh reagents.[16]
-
Data Summary: Comparison of Synthetic Strategies
| Strategy | Starting Materials | Key Reagents/Catalysts | Core Transformation | Advantages | Limitations |
| Anhydride Ring-Opening | Succinic Anhydride, Alcohol | Chiral Amine, Chiral Phosphoric Acid (for asymmetry) | Desymmetrization | Atom economical, direct, access to chiral monoesters.[1][2] | Limited to anhydride precursors; subsequent esterification needed. |
| Steglich Esterification | Succinate Monoester, Alcohol | DCC, DMAP | Carboxylic Acid Activation | Mild conditions, good for sterically hindered substrates.[5][6] | Stoichiometric byproduct (DCU) removal; DCC is an allergen. |
| Mitsunobu Reaction | Succinate Monoester, Alcohol | PPh₃, DEAD/DIAD | Alcohol Activation | Stereospecific inversion at alcohol center, very mild.[7][8] | Stoichiometric byproduct (TPPO) removal can be difficult; atom uneconomical. |
| Stobbe Condensation | Dialkyl Succinate, Ketone/Aldehyde | Strong Base (NaOEt, KOtBu) | C-C Bond Formation | Forms α,β-unsaturated systems, irreversible, high yields.[10][11] | Requires strong base; product is an alkylidene succinate. |
| Enzymatic Synthesis | Diol/Alcohol, Succinate Diester/Anhydride | Lipase (e.g., CALB) | Biocatalytic Esterification | High selectivity, extremely mild, sustainable.[13][16] | Slower reaction times, enzyme cost/stability can be a factor. |
Conclusion
The synthesis of unsymmetrical succinate esters is a mature field with a diverse toolkit of reliable methods. The optimal strategy depends entirely on the specific target molecule, the required stereochemistry, and the functional group tolerance of the substrates. The direct ring-opening of succinic anhydride, particularly its catalytic asymmetric variant, provides the most efficient entry to chiral monoester building blocks. For the subsequent esterification, the choice between classic coupling agents like DCC/DMAP and powerful inversion chemistries like the Mitsunobu reaction allows for precise control over the final product's structure. Alternative methods like the Stobbe condensation and enzymatic routes provide specialized solutions for creating unsaturated systems or for applications where sustainability and mild conditions are paramount. A thorough understanding of the mechanisms and causalities behind these core methodologies empowers the modern scientist to rationally design and execute the synthesis of complex and valuable succinate-based molecules.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic strategies for asymmetric synthesis.
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Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie, 308(1–2), 89–114. [Link]
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Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491. [Link]
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Bolshan, Y., & Batey, R. A. (2005). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 127(41), 14263–14272. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Papadopoulou, E., et al. (2021). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. Molecules, 26(1), 134. [Link]
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Shimizu, S., et al. (2009). Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid. Tetrahedron Letters, 50(44), 6043-6045. [Link]
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Kim, S. C., & Lee, J. W. (2010). Synthesis and Characterization of Succinic Acid Alkyl Half-Ester Derivatives with Improved Lubricity Characteristics. Industrial & Engineering Chemistry Research, 49(1), 246–251. [Link]
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Thiering, S., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(2), 249. [Link]
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Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
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Gotor-Fernández, V., & Gotor, V. (2014). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. ResearchGate. [Link]
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The Solubility Profile of Ethyl Isopentyl Succinate: A Technical Guide for Researchers and Formulation Scientists
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl isopentyl succinate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and detailed experimental protocols for solubility determination. In the absence of extensive published experimental data for this specific ester, this guide offers a reasoned, qualitative prediction of its solubility based on fundamental chemical principles, alongside the methodologies to empirically determine these values.
Introduction: The Significance of Solubility in Scientific Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a vast array of scientific and industrial applications.[1][2] For professionals in drug discovery and development, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][3] this compound, a diester of succinic acid, finds potential applications as a specialty solvent, plasticizer, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is therefore essential for its effective utilization in these roles. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the practical knowledge to conduct their own solubility assessments.
Physicochemical Characteristics of this compound
This compound is a branched-chain diester with the chemical formula C11H20O4. It is formed from the esterification of succinic acid with ethanol and isopentyl alcohol. This asymmetric structure, featuring both a straight-chain ethyl group and a branched-chain isopentyl group, influences its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H20O4 | BenchChem |
| Molecular Weight | 216.27 g/mol | The Good Scents Company |
| Appearance | Colorless liquid (presumed) | General ester properties |
| Boiling Point (estimated) | 249.03 °C @ 760.00 mm Hg | The Good Scents Company |
| Vapor Pressure (estimated) | 0.023000 mmHg @ 25.00 °C | The Good Scents Company |
| Flash Point (estimated) | 230.00 °F (110.20 °C) | The Good Scents Company |
| logP (o/w) (estimated) | 2.650 | The Good Scents Company |
| Water Solubility (estimated) | 150.2 mg/L @ 25 °C | The Good Scents Company |
The estimated octanol-water partition coefficient (logP) of 2.650 suggests that this compound is a relatively lipophilic compound, indicating a preference for non-polar environments over aqueous ones. This is a key indicator of its likely solubility in organic solvents.
Theoretical Principles Governing Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar intermolecular forces. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
-
Polarity: this compound possesses polar ester functional groups (-COO-), which can engage in dipole-dipole interactions. However, the presence of the non-polar ethyl and isopentyl hydrocarbon chains contributes to its overall moderate polarity.
-
Hydrogen Bonding: While this compound has oxygen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donor atoms. This means it can form hydrogen bonds with protic solvents (like alcohols) but not with itself.[4]
-
Molecular Size and Shape: The relatively large and branched structure of the isopentyl group can influence how well the molecule packs with solvent molecules, which can affect solubility.
Based on these principles, we can predict the general solubility trends of this compound in various classes of organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester's carbonyl oxygen. The alkyl chains of the alcohols also have favorable interactions with the ester's alkyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Very High | These solvents have significant dipole moments and can engage in strong dipole-dipole interactions with the ester groups of this compound. Ethyl acetate, being an ester itself, is expected to be an excellent solvent. |
| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar alkyl chains of this compound will have favorable London dispersion force interactions with non-polar solvents. Toluene, with its aromatic ring, may offer slightly better solvation due to pi-stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | Very High | These solvents are effective at dissolving a wide range of organic compounds, including esters, due to their ability to induce dipole moments and engage in dipole-dipole interactions. |
It is crucial to note that these are predictions. Actual quantitative solubility should be determined experimentally using the protocols outlined in the following section.
Experimental Protocols for Determining Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility.[5] This section provides a detailed, step-by-step methodology for this technique, followed by common analytical methods for quantification.
The Shake-Flask Method for Equilibrium Solubility Determination
This method involves agitating an excess of the solute in the solvent of interest until equilibrium is reached.
Diagram 1: Experimental Workflow for the Shake-Flask Method
Caption: Workflow for determining solubility using the shake-flask method.
Step-by-Step Protocol:
-
Preparation:
-
To a series of glass vials, add a precisely measured volume of the desired organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solute remains visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required for equilibration should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility does not change significantly.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solute to settle.
-
To separate the saturated supernatant from the excess solid, either centrifuge the vials at a moderate speed or filter the solution through a chemically resistant syringe filter (e.g., PTFE). It is crucial to ensure that the filtration process does not cause a change in temperature.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise volume of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution solvent should be miscible with the sample and not interfere with the analysis.
-
-
Quantification:
-
Analyze the diluted sample using a validated and calibrated analytical method, such as UV/Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Analytical Quantification Methods
This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light.
Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
HPLC is a more specific and often more sensitive method for quantification.
Protocol:
-
Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV or Refractive Index) that can separate and quantify this compound.
-
Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
Diagram 2: Relationship Between Solvent Properties and Solubility
Caption: Factors influencing the solubility of this compound.
Conclusion
While a comprehensive experimental dataset for the solubility of this compound in a wide range of organic solvents is not yet publicly available, this technical guide provides a robust framework for understanding and predicting its solubility behavior. Based on its physicochemical properties and the fundamental principles of solubility, this compound is expected to be highly soluble in polar aprotic and protic organic solvents, and moderately to highly soluble in non-polar organic solvents. For researchers and formulation scientists requiring precise quantitative data, the detailed experimental protocols provided herein offer a reliable and validated methodology for in-house determination. A thorough understanding of the solubility of this compound is a critical step in unlocking its full potential in various scientific and industrial applications.
References
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
- An, G., & Wu, F. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 37-41.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Note: Determination of Ethyl Isopentyl Succinate Retention Time by Gas Chromatography-Mass Spectrometry
Abstract and Introduction
Ethyl isopentyl succinate (CAS 28024-16-0) is a diester of succinic acid, formed from the esterification of its two carboxyl groups with ethanol and isopentyl alcohol.[1][2] With a molecular formula of C₁₁H₂₀O₄ and an estimated boiling point of approximately 249°C, this compound is relevant in the analysis of flavor and fragrance profiles, as well as in metabolomics and industrial chemical synthesis.[3] The accurate determination of its chromatographic behavior is essential for method development, quality control, and research applications.
This application note provides a comprehensive guide to determining the retention time of this compound using a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers and drug development professionals. The protocol herein is designed as a self-validating system, emphasizing the principles that govern chromatographic separation to allow for adaptation and troubleshooting.
The Science of Separation: Factors Governing Retention Time
In gas chromatography, the retention time (t R) of an analyte is a function of several interdependent factors. Understanding these principles is critical for method optimization and ensuring reproducible results.[4][5]
-
Analyte Volatility: The boiling point of a compound is a primary determinant of its retention time. Compounds with lower boiling points spend more time in the gaseous mobile phase and thus elute earlier.[6] this compound's boiling point of ~249°C suggests it is a semi-volatile compound requiring a relatively high oven temperature for timely elution.[3]
-
Stationary Phase Interaction: The core of chromatographic separation lies in the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[7][8] The choice of stationary phase is paramount. For esters, which are moderately polar, a stationary phase of similar polarity will promote interaction (via dipole-dipole forces), leading to longer retention and better separation from non-polar matrix components.[8][9]
-
Column Parameters: Longer columns and smaller internal diameters generally increase resolution and retention times by providing more opportunities for analyte-stationary phase interaction.[6] Similarly, a thicker stationary phase film increases retention, which is particularly useful for highly volatile analytes.[7]
-
Temperature Program: The column oven temperature directly influences analyte volatility.[10] A temperature program—starting low and gradually increasing—is employed to first separate highly volatile compounds and then elute less volatile compounds like this compound as sharp, symmetrical peaks in a reasonable timeframe.[11]
-
Carrier Gas Flow Rate: The velocity of the mobile phase affects the time an analyte spends in the column. While a higher flow rate decreases analysis time, it can also reduce separation efficiency. An optimal flow rate is chosen to balance speed and resolution.[10]
Based on these principles, a polar polyethylene glycol (PEG) stationary phase, commonly known as a "WAX" column, is selected for this protocol. This phase is exceptionally well-suited for separating polar compounds such as the esters found in flavor and fragrance mixtures.[9][12]
Experimental Protocol
This section details the step-by-step methodology for preparing a standard and analyzing it via GC-MS to determine the retention time of this compound.
Materials and Reagents
-
Analyte: this compound standard (≥95% purity)
-
Solvent: Acetonitrile or Dichloromethane (GC or HPLC grade)
-
Glassware: Class A volumetric flasks, glass pipettes, and 2 mL autosampler vials with PTFE-lined caps. All glassware should be scrupulously cleaned to avoid contamination.[13]
-
Equipment: Analytical balance, vortex mixer, gas chromatograph with a mass selective detector (GC-MS).
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Transfer it quantitatively to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solution (10 µg/mL): Perform a 1:100 serial dilution of the primary stock solution. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Sample Injection: Transfer the working standard solution into a 2 mL autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
The following workflow provides a robust starting point for the analysis. The retention time must be empirically confirmed by running a pure standard.
Caption: GC-MS workflow from standard preparation to final data analysis.
Recommended GC-MS Parameters
The parameters outlined in Table 1 are optimized for the separation of moderately polar, semi-volatile esters on a common polar stationary phase.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977B or equivalent | Provides mass data for definitive peak identification.[14] |
| Column | DB-WAX, VF-Wax, or equivalent PEG phase | Causality: A polar stationary phase is chosen to maximize interaction with the polar ester groups of the analyte, enhancing retention and selectivity.[9][12][15] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity.[11] | |
| Carrier Gas | Helium, Constant Flow Mode | Inert gas standard for GC-MS. Constant flow mode ensures stable retention times during the temperature ramp.[5] |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and resolution. |
| Inlet | Splitless Mode | Maximizes sensitivity for trace analysis. A split injection (e.g., 30:1) can be used for more concentrated samples.[16] |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte (B.P. ~249°C) without thermal degradation.[9] |
| Oven Program | ||
| Initial Temp. | 60 °C, hold for 2 min | Low initial temperature allows for focusing of the analyte band at the head of the column and separation of highly volatile components (like the solvent). |
| Ramp | 10 °C/min to 240 °C | A controlled ramp provides good separation of compounds with different boiling points.[11] |
| Final Hold | Hold at 240 °C for 5 min | Ensures that the analyte and any other less volatile compounds are fully eluted from the column. |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 350 m/z | Covers the expected mass range for the analyte (MW = 216.27) and its fragments. |
| Injection Volume | 1 µL | Standard injection volume for capillary GC. |
Expected Results and Discussion
Under the conditions specified in Table 1, this compound is expected to elute as a sharp, symmetrical peak.
Expected Retention Time: The retention time for this compound is predicted to be approximately 18.5 - 20.0 minutes .
Justification for this prediction: The elution time is calculated based on the temperature program. The analyte will elute when the oven temperature approaches its boiling point, allowing it to have sufficient vapor pressure to move through the column. The ramp from 60°C to 240°C at 10°C/min takes 18 minutes. Adding the initial 2-minute hold, elution is expected shortly after the 20-minute mark, adjusted for the specific interactions with the WAX stationary phase. This must be confirmed experimentally by injecting a pure standard.
Confirmation of Identity: The identity of the peak should be confirmed through its mass spectrum. The electron ionization of this compound will produce a characteristic fragmentation pattern that can be compared against a spectral library (e.g., NIST) or interpreted manually to confirm the structure.
Troubleshooting Retention Time Variability: Shifts in retention time are a common issue in chromatography.[4][5]
-
Shorter Retention Time: May be caused by a higher-than-set oven temperature, increased carrier gas flow rate, or column degradation (loss of stationary phase).
-
Longer Retention Time: May result from a lower oven temperature, decreased carrier gas flow, or a partially blocked syringe.
-
Validation: Regular injection of a standard is crucial to monitor system performance and confirm retention time stability.
Conclusion
This application note provides a scientifically grounded protocol for the determination of the retention time of this compound by GC-MS. By employing a polar PEG-type capillary column and a suitable temperature gradient, a reliable and reproducible separation can be achieved. The expected retention time under the specified conditions is approximately 18.5 - 20.0 minutes, a value that must be empirically verified using a pure analytical standard. The detailed methodology and the discussion of the underlying chromatographic principles offer researchers a solid foundation for developing and validating methods for the analysis of this and other semi-volatile esters in various matrices.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Nakazawa, H., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International, 85(3), 719-725. Available at: [Link]
-
Lin, Y., et al. (2018). Retention times and regression equation of organic acids separated by HPLC analysis. Data in Brief. (Note: While this reference is for HPLC, it discusses analysis of succinic acid, the parent acid of the target analyte). Available at: [Link]
-
Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Retrieved from [Link]
-
National Library of Medicine. (2011). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Retrieved from [Link]
-
GL Sciences. (n.d.). Concentration Analysis of Volatile Components of Soy Sauce. Retrieved from [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
AZoM. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
-
Li, S., et al. (2024). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Food Science & Nutrition. Retrieved from [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Chromtech. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Affects Retention Time In Gas Chromatography? Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2000). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]
-
AOCS. (n.d.). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? Retrieved from [Link]
-
MDPI. (2019). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Retrieved from [Link]
-
AOCS Lipid Library. (n.d.). Retention Order of Fatty Acids and Triacylglycerols. Retrieved from [Link]
-
ResearchGate. (n.d.). GC Retention Times, Quantifying and Qualifying Ions, Recovries.... Retrieved from [Link]
-
LCGC North America. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]
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Recrystallization of succinate esters
Application Note: A-1024
Topic: High-Purity Recrystallization of Succinate Esters for Pharmaceutical Applications
Introduction: The Critical Role of Purity for Succinate Esters
Succinate esters and salts are pivotal in pharmaceutical development, often serving as active pharmaceutical ingredients (APIs) or key intermediates.[1][2] The crystalline form of an API directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] Consequently, achieving a high degree of purity and a stable, well-defined crystalline structure is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy. Recrystallization stands as the most robust and widely implemented purification technique for organic compounds in the solid state.[5] This application note provides a detailed guide to the principles, protocols, and troubleshooting of succinate ester recrystallization, designed for researchers and scientists in drug development.
Fundamental Principles of Recrystallization
Recrystallization is a purification technique grounded in the principles of differential solubility.[6][7] The core concept is that most compounds are significantly more soluble in a hot solvent than in a cold one.[6][7] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution as pure crystals.[5][7] Ideally, impurities remain dissolved in the cold solvent (mother liquor) due to their lower concentration.[6]
The success of this technique hinges on a delicate thermodynamic balance involving three key stages:
-
Dissolution: Heating the solvent provides the energy needed to break the crystal lattice of the solid.
-
Nucleation: As the solution cools and becomes supersaturated, molecules of the target compound begin to aggregate, forming small, ordered nuclei. This is the initial step of crystal formation.
-
Crystal Growth: Additional molecules deposit onto the existing nuclei, leading to the growth of larger, well-defined crystals. Slow, controlled cooling is paramount as it favors the growth of large, pure crystals over the rapid precipitation of small, often impure, particles.
Strategic Solvent Selection: The Cornerstone of Success
Choosing the right solvent is the most critical decision in developing a recrystallization protocol.[8][9] An ideal solvent for a succinate ester should exhibit the following characteristics:
-
High solubility at elevated temperatures: The ester should dissolve completely near the solvent's boiling point.
-
Low solubility at low temperatures: The ester should be nearly insoluble at or below room temperature to maximize crystal recovery.
-
Inertness: The solvent must not react with the succinate ester.
-
Volatility: The solvent should have a relatively low boiling point (ideally <100°C) for easy removal from the final crystals during drying.[9]
-
Impurity Profile: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal via filtration.
A useful rule of thumb is that solvents with functional groups similar to the solute often act as good solubilizers.[10] For esters, solvents like ethyl acetate or acetone can be effective.[10] Often, a mixed-solvent system (a "good" solvent in which the ester is highly soluble and a "poor" solvent in which it is insoluble) provides the necessary steep solubility curve.
| Solvent System | Suitability for Succinate Esters | Rationale & Expert Insights |
| Ethanol/Water | Excellent | Ethanol is a good solvent for many organic esters. The gradual addition of water (a poor solvent) as an anti-solvent can effectively induce crystallization. The solubility of succinic acid itself is high in ethanol-water mixtures at elevated temperatures.[11] |
| Ethyl Acetate/Hexane | Very Good | Ethyl acetate is an excellent solvent for esters due to structural similarity.[10] Hexane acts as a non-polar anti-solvent. This system is effective for moderately polar succinate esters. |
| Acetone/Hexane | Good | Similar to the ethyl acetate system, acetone can dissolve a range of esters, and hexane can be used to reduce solubility upon cooling.[10] |
| Isopropanol | Good | Isopropanol can offer a good balance of high solubility at elevated temperatures and lower solubility at reduced temperatures, ensuring a good yield.[8] |
| Methanol | Situational | While methanol can be a powerful solvent, some succinate esters may retain high solubility even at low temperatures, leading to lower yields. It can, however, be useful for washing away specific impurities.[12] |
Detailed Step-by-Step Recrystallization Protocol
This protocol provides a self-validating workflow for the purification of a generic solid succinate ester.
Step 1: Solvent Selection & Solubility Testing
-
Action: Place ~20-30 mg of the crude succinate ester into a small test tube. Add the chosen solvent dropwise at room temperature.
-
Causality: This determines if the compound is highly soluble at room temperature. If it dissolves easily, the solvent is unsuitable for recrystallization.
-
Action: If the solid does not dissolve, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Causality: This establishes the minimum volume of hot solvent required for dissolution, preventing the use of excess solvent which would reduce yield.[13]
-
Action: Allow the solution to cool to room temperature, then place it in an ice bath.
-
Causality: Observe for the formation of a healthy crop of crystals. This validates the solvent choice by confirming low solubility at cold temperatures.
Step 2: Dissolution of the Crude Solid
-
Action: Place the bulk of the crude succinate ester in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar.
-
Causality: Prevents "bumping" (violent boiling) and ensures smooth, even heating.
-
Action: Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Causality: Using the minimum volume is crucial for creating a saturated solution, which is necessary for crystallization to occur upon cooling.
Step 3: (Optional) Hot Filtration for Insoluble Impurities
-
Action: If insoluble impurities (e.g., dust, inorganic salts) are present, or if colored impurities require treatment with activated carbon, perform a hot gravity filtration.
-
Causality: This step removes impurities that do not dissolve in the hot solvent. The apparatus (funnel and receiving flask) must be kept hot to prevent premature crystallization of the product. If using carbon, it is added to the hot solution and then filtered out.
Step 4: Crystallization - The Cooling Phase
-
Action: Cover the flask containing the hot, saturated solution and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is the most critical factor for forming large, high-purity crystals. Rapid cooling traps impurities and leads to the formation of small, irregular particles.
-
Action: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes.
-
Causality: This further decreases the solubility of the succinate ester, maximizing the yield of crystalline product.
Step 5: Isolation of Crystals by Vacuum Filtration
-
Action: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold recrystallization solvent.
-
Causality: This ensures the filter paper seals to the funnel, preventing solid from passing underneath.
-
Action: Swirl the crystallized mixture and pour it into the center of the funnel.
-
Action: Wash the crystals with a small amount of ice-cold solvent.
-
Causality: This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. The solvent must be cold to avoid dissolving the product.
-
Action: Continue to draw air through the crystals for several minutes to partially dry them.
Step 6: Drying and Purity Validation
-
Action: Transfer the crystals to a watch glass or drying dish and allow them to air-dry or place them in a vacuum oven at a temperature well below the compound's melting point.
-
Causality: Ensures all residual solvent is removed. The final mass should be stable.
-
Action: Determine the melting point of the recrystallized product.
-
Causality: Pure crystalline compounds have a sharp, well-defined melting point range (typically <1-2°C). A broad or depressed melting point indicates the presence of impurities.
-
Action: Calculate the percent recovery: (mass of pure crystals / mass of crude solid) x 100%.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the entire recrystallization process, from crude material to validated pure product.
Caption: Workflow for Succinate Ester Recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Likely Cause(s) | Field-Proven Solutions |
| No Crystals Form | Too much solvent was used. This is the most common error.[13] Supersaturation. The solution is stable despite being beyond the saturation point. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound if available.[13] |
| "Oiling Out" | The compound separates as a liquid instead of a solid.[14] This occurs if the solution temperature is higher than the compound's melting point, often due to high impurity levels depressing the melting point.[13][15] | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[13][15] 2. Slow Down Cooling: Allow the solution to cool much more slowly. A lower rate of supersaturation generation can prevent oiling.[14] 3. Change Solvents: Select a solvent with a lower boiling point.[16][17] |
| Low Recovery/Yield | Premature crystallization during hot filtration. Excessive washing with solvent. The compound has significant solubility in the cold solvent. | 1. Keep Filtration Apparatus Hot: Use a heated funnel or pre-heat the funnel and flask with hot solvent. 2. Use Ice-Cold Washing Solvent: Wash crystals with a minimal volume of ice-cold solvent. 3. Further Cooling: Ensure the flask is thoroughly chilled in an ice-salt bath to minimize solubility. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | 1. Use Activated Carbon: After dissolving the crude solid, add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. |
Conclusion
Mastering the technique of recrystallization is essential for any scientist involved in the synthesis and purification of pharmaceutical compounds. For succinate esters, this method provides a powerful tool to achieve the high levels of purity required for clinical and commercial applications. By understanding the underlying principles of solubility, making strategic solvent choices, and adhering to a meticulous protocol, researchers can reliably produce high-quality crystalline materials, ensuring the consistency and safety of the final drug product.
References
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-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
- A process for preparing succinate ester. Google Patents.
-
Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Crystallization. University of Colorado Boulder, Organic Chemistry. Available at: [Link]
-
Common Solvents for Crystallization. PDF Document. Available at: [Link]
-
Solid-state characterization of novel active pharmaceutical ingredients: cocrystal of a salbutamol hemiadipate salt with adipic acid (2:1:1) and salbutamol hemisuccinate salt. PubMed. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. European Patent Office. Available at: [Link]
-
Troubleshooting (Crystallization). Chemistry LibreTexts. Available at: [Link]
-
SOP: CRYSTALLIZATION. University of Cape Town, Department of Science. Available at: [Link]
-
Succinic acid. Wikipedia. Available at: [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Determining Which Solvent to Use (Crystallization). Chemistry LibreTexts. Available at: [Link]
-
How to avoid the formation of oil droplets during recrystallization? ResearchGate. Available at: [Link]
-
Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. National Institutes of Health. Available at: [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Available at: [Link]
-
Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T). ResearchGate. Available at: [Link]
-
Pharmaceutical co-crystals. ResearchGate. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]
-
Crystallization: Definition, Principle, Demonstration & Application. Aakash Chemistry. Available at: [Link]
-
Recrystallization (help meeeeee). Reddit. Available at: [Link]
-
Solubility of succinic acid in pure solvents and in mixed solvents as a function of temperature. Semantic Scholar. Available at: [Link]
-
Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. ResearchGate. Available at: [Link]
-
Crystallization of Organic Compounds. Book. Available at: [Link]
-
Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents. J-GLOBAL. Available at: [Link]
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Application Notes and Protocols for Biocompatibility Studies of Succinate-Based Plasticizers
Introduction: The Imperative for Biocompatible Plasticizers
The paradigm shift in the medical device and pharmaceutical industries towards safer, more sustainable materials has propelled the development of alternatives to traditional phthalate-based plasticizers.[1][2][3] Succinate-based plasticizers, derived from bio-based succinic acid, have emerged as promising candidates due to their favorable toxicological profiles and performance characteristics.[1][4] These plasticizers are integral components in a myriad of medical applications, including flexible PVC medical tubing, blood bags, and drug delivery systems, where they impart necessary flexibility and durability.[1] However, their intimate contact with biological systems necessitates a rigorous evaluation of their biocompatibility to ensure patient safety.[5][6]
Biocompatibility, as defined by the U.S. Food and Drug Administration (FDA), is the ability of a medical device to perform with an appropriate host response in a specific application.[7][8] This means that the material, and any substances that may leach from it, should not elicit any adverse local or systemic effects, such as cytotoxicity, sensitization, irritation, or thrombogenicity.[5] For succinate-based plasticizers, a key consideration is their potential to migrate from the polymer matrix and interact with surrounding tissues and fluids.[9][10][11] Therefore, a comprehensive biocompatibility assessment is not merely a regulatory hurdle but a fundamental aspect of material science and drug development, safeguarding patient well-being.
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting biocompatibility studies of succinate-based plasticizers. It outlines the scientific rationale, detailed protocols for key assays, and a risk-based approach to evaluation, aligning with international standards such as the ISO 10993 series.[12][13]
A Risk-Based Approach to Biocompatibility Evaluation
The evaluation of biocompatibility should not be a one-size-fits-all checklist. Instead, a risk management process, as advocated by ISO 10993-1, should be adopted.[5][14] This approach considers the nature and duration of body contact, the chemical composition of the material, and any existing data. For medical devices plasticized with succinate-based compounds, the risk assessment should focus on the potential for leachable substances to cause adverse effects.[9][15]
The following diagram illustrates a general workflow for the biocompatibility assessment of a medical device containing a succinate-based plasticizer.
Caption: A risk-based workflow for the biocompatibility evaluation of succinate-based plasticizers.
Key Biocompatibility Endpoints and Protocols
The following sections detail the critical biocompatibility tests for succinate-based plasticizers, providing both the scientific rationale and step-by-step protocols.
In Vitro Cytotoxicity: The First Line of Defense
Scientific Rationale: Cytotoxicity assays are rapid, sensitive, and cost-effective screening tools to assess the general toxicity of a material at the cellular level.[7][16] These tests determine if a material or its extracts can cause cell death or inhibit cell growth.[17] For succinate-based plasticizers, cytotoxicity testing is crucial to evaluate the potential adverse effects of any leachable components. The ISO 10993-5 standard outlines several methods for cytotoxicity testing.[16][18]
Protocol: Elution Test (based on ISO 10993-5)
This method is particularly relevant for assessing the potential toxicity of leachables from plasticized materials.
Materials:
-
Test sample (polymer containing succinate-based plasticizer)
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., organotin-stabilized PVC)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Extraction vehicle (culture medium)
-
Sterile extraction vessels
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., isopropanol)
Procedure:
-
Sample Preparation: Prepare the test and control materials with a surface area to volume ratio of 6 cm²/mL of extraction vehicle, as specified in ISO 10993-12.[19]
-
Extraction: Place the prepared samples in sterile extraction vessels with the culture medium. Incubate at 37°C for 24 hours.[19]
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Exposure: Remove the culture medium from the wells and replace it with the extracts from the test sample, negative control, and positive control. Include a blank control with fresh culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[20]
-
MTT Assay:
-
Remove the extract-containing medium from the wells.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the blank control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
Data Interpretation:
| Result | Cell Viability | Interpretation |
| Pass | ≥ 70% | Non-cytotoxic |
| Fail | < 70% | Potentially cytotoxic |
Hemocompatibility: Assessing Blood-Material Interactions
Scientific Rationale: For devices that come into contact with blood, such as intravenous tubing and blood bags, assessing hemocompatibility is critical.[8][21] The ISO 10993-4 standard provides a framework for selecting appropriate tests for interactions with blood.[7] Key concerns include hemolysis (red blood cell rupture), thrombosis (clot formation), and complement activation.[21][22][23]
Protocol: In Vitro Hemolysis Assay (Direct Contact Method, based on ASTM F756)
Materials:
-
Test sample (polymer with succinate-based plasticizer)
-
Positive control (e.g., water for injection)
-
Negative control (e.g., saline)
-
Freshly collected human blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the test material in triplicate.
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Incubation: Place the test material in a tube with the diluted blood. Incubate at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the red blood cells.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula:
% Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Data Interpretation (according to ISO 10993-4):
| Hemolysis Percentage | Interpretation |
| 0-2% | Non-hemolytic |
| 2-5% | Slightly hemolytic |
| >5% | Hemolytic |
The following diagram illustrates the decision-making process for hemocompatibility testing.
Caption: Decision tree for selecting hemocompatibility tests based on ISO 10993-4.
Extractables and Leachables: Identifying Potential Migrants
Scientific Rationale: Extractables are compounds that can be extracted from a material under aggressive laboratory conditions, while leachables are compounds that migrate from the material under normal use conditions.[11][15] For plasticized materials, it is crucial to identify and quantify any substances that could leach into the patient, including the plasticizer itself, its degradation products, and other additives.[9][10][24] This information is vital for the toxicological risk assessment.[11]
Protocol: A General Approach to Extractables and Leachables Studies
1. Extraction Study (Simulated Use):
-
Select extraction solvents that mimic the polarity of the drug product or biological fluid.
-
Choose extraction conditions (time and temperature) that are at least as aggressive as the intended clinical use.
-
Commonly used techniques include reflux, Soxhlet, and sonication.
2. Analytical Characterization:
-
Employ a range of analytical techniques to identify and quantify the extractables.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.
-
3. Leachable Study (Real-time/Accelerated):
-
Store the final product (e.g., drug in its plasticized container) under real-time and accelerated stability conditions.
-
Periodically sample and analyze the product for the presence of leachables identified in the extractables study.
4. Toxicological Risk Assessment:
-
Once leachables are identified and quantified, a toxicological risk assessment is performed to determine the potential for adverse health effects. This involves calculating the patient's daily intake of each leachable and comparing it to established safety thresholds.
Conclusion: Ensuring the Biocompatibility of a New Generation of Plasticizers
Succinate-based plasticizers represent a significant advancement in the development of safer medical materials. However, their adoption necessitates a thorough and scientifically sound evaluation of their biocompatibility. By following a risk-based approach and employing validated testing protocols as outlined in this guide, researchers and developers can confidently assess the safety of these materials. The integration of in vitro screening, chemical characterization, and, when necessary, in vivo studies provides a comprehensive framework for ensuring that medical devices and drug products plasticized with succinate-based compounds are safe and effective for their intended use, ultimately protecting patient health.
References
-
U.S. Food and Drug Administration. (2024, September 19). Biocompatibility Assessment Resource Center. [Link]
-
MDPI. (2022, March 23). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. [Link]
-
Greenlight Guru. (2024, July 13). Biocompatibility Testing for Medical Devices: Complete Guide. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?[Link]
-
Roquette. BIOSUCCINIUM® sustainable succinic acid. [Link]
-
Intertek. Extractables and Leachables Testing. [Link]
-
U.S. Food and Drug Administration. (2023, September 7). Basics of Biocompatibility: Information Needed for Assessment by the FDA. [Link]
-
National Institutes of Health. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]
-
U.S. Food and Drug Administration. (2023, September 8). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]
-
PubMed. (2023, July 13). Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate. [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]
-
National Institutes of Health. (n.d.). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. [Link]
-
PubMed. (2025, June 10). Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector. [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
MDPI. (2024, December 13). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. [Link]
-
ResearchGate. (2025, August 6). Poly(butylene succinate)-based polyesters for biomedical applications: A review. [Link]
-
AZoM. (2024, August 22). How to Determine Leachables and Extractables in Polymers. [Link]
-
De Gruyter. (n.d.). Recent insight into the biomedical applications of polybutylene succinate and polybutylene succinate-based materials. [Link]
-
International Organization for Standardization. (n.d.). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
ResearchGate. (2025, August 9). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. [Link]
-
ResolveMass Laboratories Inc. (2025, August 8). Extractables vs Leachables in Medical Devices. [Link]
-
Packtox. (n.d.). In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line. [Link]
-
National Institutes of Health. (2018, July 16). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. [Link]
- Google Patents. (n.d.).
-
AIP Precision Machining. (2025, November 5). Biocompatible Plastics Guide for Implantable Medical Devices. [Link]
-
ResearchGate. (2025, November 19). The Unwelcoming Truth Behind Plasticizers in Healthcare. [Link]
-
ResearchGate. (2022, August 12). (PDF) Study on properties and biocompatibility of poly (butylene succinate) and sodium alginate biodegradable composites for biomedical applications. [Link]
-
BioProcess International. (n.d.). Recommendations for Extractables and Leachables Testing. [Link]
-
TÜV SÜD. (n.d.). ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing (Part 6 of 7). [Link]
-
NAMSA. (2025, February 19). Phthalates in Medical Devices: Context and European Regulatory Requirements. [Link]
-
RIVM Publications Repository. (n.d.). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. [Link]
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- 6. fda.gov [fda.gov]
- 7. specialchem.com [specialchem.com]
- 8. mddionline.com [mddionline.com]
- 9. Extractables and Leachables Testing [intertek.com]
- 10. Plasticizers Analysis in Extractables and Leachables by Gas Chromatography-Mass Spectrometry with Parallel Polyarc®/Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]
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- 24. bioprocessintl.com [bioprocessintl.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Isopentyl Succinate
A Word From Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of ethyl isopentyl succinate. As researchers and developers, we understand that maximizing the yield and purity of your target compound is paramount. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction dynamics to empower you to troubleshoot and optimize your experiments effectively. Here, we will explore the causal relationships behind common procedural steps and provide field-tested insights to help you navigate the challenges of ester synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification.[1][2] This reaction involves heating a mixture of succinic acid with both ethanol and isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is reversible, and driving it towards the product often requires heating under reflux for several hours.[1][5]
Q2: Are there alternative, "greener" synthesis routes available?
A2: Yes, enzymatic synthesis presents a sustainable alternative to traditional chemical methods.[3] This approach typically employs lipases, like Candida antarctica lipase B (CALB), which can catalyze the esterification under much milder reaction conditions. Biocatalysis offers high selectivity and reduces the need for harsh acids and high temperatures, minimizing waste generation.[3][6]
Q3: What are the primary factors I need to control to achieve a high yield?
A3: The synthesis of this compound is an equilibrium-controlled process.[4] To maximize your yield, you must manipulate the reaction conditions to shift the equilibrium toward the product side. The key factors include:
-
Stoichiometry of Reactants: Using an excess of one or both alcohols can significantly increase the yield according to Le Chatelier's principle.[2][7]
-
Efficient Water Removal: Water is a byproduct of the reaction. Actively removing it, for instance with a Dean-Stark apparatus, will drive the equilibrium forward.[1][8]
-
Catalyst Choice and Concentration: The type and amount of acid catalyst can dramatically affect the reaction rate.[9]
-
Temperature and Reaction Time: The reaction requires heat to proceed at a reasonable rate, and sufficient time is needed to reach equilibrium.[8][9]
Q4: How does the structure of succinic acid affect the esterification process?
A4: Succinic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups that can be esterified. The reaction proceeds sequentially, with each group being esterified independently.[3] This means the reaction mixture will contain monoesters (ethyl succinate, isopentyl succinate) as intermediates in addition to the desired diester and unreacted starting materials.
Section 2: Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Final Yield (<50%) | Equilibrium Not Shifted: The reversible nature of Fischer esterification is a primary cause of low yields.[1][7] | 1. Increase Alcohol Concentration: Use a significant excess (e.g., 3-5 equivalents) of one or both alcohols. This increases the probability of collision between the alcohol and the carboxylic acid, favoring the forward reaction.[2][5] 2. Remove Water: Use a Dean-Stark trap with a solvent like toluene to azeotropically remove water as it forms. This directly removes a product, forcing the equilibrium to the right.[1] |
| Incomplete Reaction | 1. Extend Reaction Time: Ensure the reaction is refluxed for an adequate period (e.g., 3-5 hours or more). Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] 2. Increase Temperature: Ensure the reaction is maintained at a steady reflux temperature corresponding to the boiling point of the limiting alcohol or solvent.[9] | |
| Product Loss During Workup | 1. Inefficient Extraction: During the aqueous wash steps, some product may remain in the aqueous layer. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[11] 2. Premature Distillation: Ensure the crude product is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before distillation. Water present in the crude product can co-distill with the ester or cause bumping.[10] | |
| Reaction Stalls or Proceeds Very Slowly | Insufficient Catalyst Activity | 1. Check Catalyst Quality: Ensure the acid catalyst (e.g., concentrated H₂SO₄) has not been degraded by absorbing atmospheric moisture. Use a fresh bottle. 2. Increase Catalyst Loading: While catalytic, the protonation of the carbonyl is a key step.[2] A slight increase in the catalyst amount (e.g., from 3% to 5% mol/mol) can accelerate the reaction rate. Avoid excessive amounts, which can promote side reactions. |
| Dark Brown or Black Reaction Mixture | Decomposition/Side Reactions | 1. Reduce Reaction Temperature: Excessive heat can cause the decomposition of organic materials, especially in the presence of a strong acid like H₂SO₄. Maintain a gentle reflux and avoid aggressive heating. 2. Consider a Milder Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid (p-TsOH), which is a solid and often considered a milder catalyst for sensitive substrates.[4] |
| Difficulty Separating Layers During Aqueous Wash | Emulsion Formation | 1. Add Brine: After the initial water or bicarbonate washes, wash the organic layer with a saturated sodium chloride (brine) solution.[10] The increased ionic strength of the aqueous layer helps to break emulsions and further removes dissolved water from the organic layer. |
| Final Product is Impure (Contaminated with Starting Materials) | Ineffective Purification | 1. Neutralize Thoroughly: During the workup, wash the organic layer with 5% sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). This ensures all acidic starting material and catalyst are removed.[5][10] 2. Improve Distillation: Use fractional distillation instead of simple distillation for better separation of the desired ester from unreacted alcohols, which may have close boiling points. Ensure the distillation apparatus is set up correctly to achieve good separation.[12] |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Fischer Esterification
This protocol is optimized to drive the reaction equilibrium towards the product, maximizing the yield.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar to the flask. Ensure all glassware is completely dry.[10]
-
Reagent Addition: To the flask, add:
-
Succinic Acid (1.0 eq)
-
Ethanol (2.0 eq)
-
Isopentyl Alcohol (2.0 eq)
-
Toluene (as the azeotropic solvent, sufficient to fill the Dean-Stark trap)
-
Concentrated Sulfuric Acid (0.05 eq, added slowly and carefully).[5]
-
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more water is collected.[5][10]
-
Cooling and Transfer: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer with 50 mL of deionized water. Separate the lower aqueous layer.[10]
-
Wash with 50 mL of 5% aqueous sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Repeat until the aqueous wash is basic.[5][10]
-
Wash with 50 mL of saturated NaCl solution (brine) to break any emulsions and remove excess water.[10]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Let it stand for 10-15 minutes.[10]
-
Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by vacuum distillation to remove the toluene and any unreacted alcohols. Collect the fraction corresponding to the boiling point of the product.
Protocol 2: Green Synthesis via Enzymatic Esterification
This protocol utilizes a lipase catalyst for a more environmentally friendly synthesis under mild conditions.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, combine:
-
Succinic Acid (1.0 eq)
-
Isopentyl Alcohol (7.8 eq - serves as both reactant and solvent).[3]
-
Ethanol (1.0 eq)
-
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (e.g., 20 mg per mmol of succinic acid).[3]
-
Reaction: Place the flask in an orbital shaker set to a constant temperature (e.g., 41.1 °C) and agitation speed (e.g., 200 rpm) for the optimized reaction time (e.g., ~270 minutes).[3]
-
Enzyme Removal: After the reaction period, separate the immobilized enzyme from the liquid mixture by simple filtration. The enzyme can often be washed and reused.
-
Purification: The excess alcohol can be removed from the product via vacuum evaporation. Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.
Section 4: Understanding the Chemistry
A thorough understanding of the reaction mechanism is crucial for effective troubleshooting.
Fischer Esterification Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst plays a critical role in activating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of succinic acid. This increases the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic Attack: An alcohol molecule (ethanol or isopentyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.[2][5]
-
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, forming a good leaving group (water).[2][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[2][5]
-
Deprotonation: The catalyst is regenerated by the deprotonation of the ester product.
This process occurs for both carboxylic acid groups on the succinic acid molecule.
Section 5: References
-
Google Patents. (2013). WO2015085185A1 - A process for preparing succinate ester. Retrieved from
-
Google Patents. (2017). US9776948B2 - Process for the preparation of succinic acid ester. Retrieved from
-
Chemistry LibreTexts. (2020). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]
-
PubMed. (2022). Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of Microwave Assisted Esterification of Succinic Acid Using Box-Behnken Design Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl phenylmalonate. Retrieved from [Link]
-
Brainly. (2024). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved from [Link]
-
Quora. (2015). What factors may influence the yield of an ester?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of various factors on the yield of ethyl acetate. Retrieved from [Link]
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- 4. Fischer Esterification [organic-chemistry.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Purification of Ethyl Isopentyl Succinate
This guide provides in-depth troubleshooting for the purification of ethyl isopentyl succinate, a branched-chain diester commonly synthesized via Fischer esterification.[1] It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. This document offers a structured, question-and-answer-based approach to resolving common experimental issues, grounded in established chemical principles.
I. Overview of this compound and its Synthesis
This compound (C₁₁H₂₀O₄) is an asymmetric diester formed from the esterification of succinic acid with ethanol and isopentyl alcohol (also known as isoamyl alcohol).[1][2] The most common laboratory-scale synthesis is the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][3][4][5]
The reaction is typically performed by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water.[1][3] To drive the equilibrium towards the product side and maximize the yield, a large excess of one of the reactant alcohols is often used, or the water formed during the reaction is removed.[3][4][5]
Key Physical Properties for Purification
A thorough understanding of the physical properties of the reactants and products is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Succinic Acid | 118.09 | 235 | 1.56 | Soluble |
| Ethanol | 46.07 | 78.37 | 0.789 | Miscible |
| Isopentyl Alcohol | 88.15 | 131.1 | 0.81 | Slightly Soluble |
| This compound | 216.27 | ~249 (est.) [6] | ~0.994 (est.) [2] | Slightly soluble (est. 150.2 mg/L) [6] |
| Diethyl Succinate | 174.19 | 218[7] | 1.047[7] | Slightly soluble[7] |
| Diisopentyl Succinate | 258.38 | ~290 (est.) | ~0.95 (est.) | Insoluble |
II. Troubleshooting Guide: Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield of Crude Product After Reaction Workup
Question: After performing the Fischer esterification and initial aqueous workup, the yield of my organic layer containing the crude this compound is significantly lower than expected. What are the potential causes and how can I rectify this?
Answer: A low yield of crude product can stem from several factors related to the reversible nature of the Fischer esterification and the workup procedure.
Causality and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[3][4] To drive the reaction towards the formation of the ester, it is essential to either use a large excess of one of the alcohols or remove the water as it is formed.[3][5]
-
Recommendation: If not already implemented, consider using one of the alcohols as the solvent to ensure a significant excess. Alternatively, employing a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.[3]
-
-
Ester Hydrolysis During Workup: The acidic conditions used to catalyze the esterification can also promote the reverse reaction, hydrolysis, if excess water is present, especially at elevated temperatures.[3][8][9]
-
Recommendation: Ensure the reaction mixture is cooled to room temperature before quenching with water or a basic solution. Perform the aqueous washes efficiently and without excessive mixing time to minimize contact between the ester and the aqueous acidic phase.
-
-
Product Loss During Extraction: this compound has some slight solubility in water.[6] Multiple vigorous extractions with large volumes of water can lead to product loss.
-
Recommendation: Use a saturated sodium chloride solution (brine) for the final wash. This will decrease the solubility of the ester in the aqueous layer and help to "salt out" the product, improving phase separation.
-
Issue 2: Presence of Unreacted Starting Materials in the Purified Product
Question: My final product, after distillation, still shows the presence of unreacted succinic acid, ethanol, and/or isopentyl alcohol when analyzed by GC-MS or NMR. How can I effectively remove these starting materials?
Answer: The presence of starting materials post-distillation indicates that the initial workup was insufficient to remove them and that their boiling points may be too close to the product for simple distillation to be effective, or they may form azeotropes.
Causality and Solutions:
-
Inefficient Removal of Succinic Acid: Succinic acid is a solid with a high boiling point and low volatility, but it can be carried over if not fully removed during the aqueous workup.
-
Recommendation: Before distillation, wash the crude organic layer with a mild base, such as a saturated sodium bicarbonate solution, to convert the acidic succinic acid into its water-soluble sodium salt. This will facilitate its removal into the aqueous phase. Be cautious of CO₂ evolution during this step.
-
-
Inefficient Removal of Alcohols: Ethanol is highly soluble in water and should be removed during the aqueous washes. Isopentyl alcohol is less soluble and may persist.
-
Recommendation: Multiple aqueous washes are key to removing the majority of the alcohols.[10] As mentioned previously, a final wash with brine will help to remove residual dissolved alcohols from the organic layer.
-
-
Fractional Distillation Technique: If the boiling points of the impurities are close to that of the product, a simple distillation may not be sufficient.
-
Recommendation: Employ fractional distillation with a fractionating column (e.g., Vigreux or packed column) to achieve better separation.[11] Careful control of the distillation temperature is critical. Collecting fractions and analyzing their purity by a suitable method like GC can help to isolate the pure product.[12]
-
Issue 3: Presence of Byproducts in the Final Product
Question: My purified this compound is contaminated with other ester species, such as diethyl succinate and diisopentyl succinate. Why did these form and how can I separate them?
Answer: The formation of symmetrical diesters is a common issue in the synthesis of asymmetrical diesters from dicarboxylic acids.
Causality and Solutions:
-
Statistical Distribution of Products: When succinic acid is reacted with two different alcohols simultaneously, a statistical mixture of the three possible diesters (diethyl succinate, diisopentyl succinate, and the desired this compound) will be formed.
-
Recommendation: To favor the formation of the desired asymmetrical ester, a stepwise synthesis can be employed.[1] First, react succinic anhydride with one of the alcohols to form the monoester. After purification, the second alcohol can be used to esterify the remaining carboxylic acid group.
-
-
Separation by Fractional Distillation: The boiling points of the three succinate esters are different enough to allow for separation by fractional distillation under reduced pressure (vacuum distillation).[13][14]
-
Recommendation: Conduct a careful fractional distillation under vacuum. This will lower the boiling points and prevent potential decomposition of the esters at high temperatures. Collect narrow boiling point fractions and analyze each for purity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound? A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.
Q2: What analytical techniques are most suitable for assessing the purity of this compound? A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and confirm the identity of the desired product and any impurities.[16][17]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis? A3: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Isopentyl alcohol is flammable and can cause skin and eye irritation.[18] Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.[19]
Q4: Can I use a different acid catalyst for the Fischer esterification? A4: While sulfuric acid is common, other strong acids like tosic acid (TsOH) or hydrochloric acid (HCl) can also be used.[3] The choice of catalyst may depend on the specific reaction conditions and the sensitivity of the starting materials.
Q5: My reaction mixture turned dark during heating. Is this normal? A5: Some darkening can occur, especially with prolonged heating at high temperatures in the presence of a strong acid like sulfuric acid, which can cause some decomposition or side reactions. If the color change is significant, it may indicate that the reaction temperature is too high. Consider reducing the temperature and extending the reaction time.
IV. Experimental Protocols and Visualizations
Protocol 1: Standard Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold deionized water and gently mix. Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate to the organic layer. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂. Continue adding the bicarbonate solution until the effervescence ceases.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
Diagrams
Caption: Fischer Esterification and Purification Workflow
Caption: Troubleshooting Decision Tree for Purification
V. References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
The Good Scents Company. This compound, 28024-16-0. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Google Patents. (2015). WO2015085185A1 - A process for preparing succinate ester.
-
Zghari, H., et al. (2017). GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Olea europaea L. Journal of Materials and Environmental Science.
-
Google Patents. (1981). US4250328A - Method for separation of an ester from a reaction mixture.
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
ResearchGate. (2021). Chemometrics Analysis Combined with GC-MS and NMR Spectroscopy Analysis of Fatty Acids as a Means of Discriminating Butterfat Adulteration.
-
National Institutes of Health. (2022). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. [Link]
-
ResearchGate. (2021). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents.
-
University of California, Irvine. (n.d.). Fischer Esterification.
-
Reddit. (2022). Esterification not Working (Separation). [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Global Safety Management, Inc. (2015). IsoPentyl Alcohol - Safety Data Sheet. [Link]
-
MDPI. (2022). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Reddit. (2018). Separation of alcohols from esters. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. [Link]
-
AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
ResearchGate. (2016). Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation.
-
Organic Syntheses. (n.d.). ethyl phenylmalonate. [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Isopentyl benzoate. [Link]
-
Chemistry LibreTexts. (2020). 5: Synthesis of Isopentyl Acetate (Experiment). [Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Royal Society of Chemistry. (2014). Quantitative and Structure Analysis of Pectin in Tobacco by 13C CP/MAS NMR Spectroscopy.
-
European Patent Office. (2018). EP 2958885 B1 - PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. [Link]
-
ResearchGate. (2010). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts.
-
Scientific.Net. (2016). Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation. [Link]
-
Clark, J. (2023). hydrolysing esters. Chemguide. [Link]
-
Wikipedia. (n.d.). Diethyl succinate. [Link]
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Technical Support Center: Investigating the Acidic Degradation of Ethyl Isopentyl Succinate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl Isopentyl Succinate and need to understand its stability profile, particularly under acidic conditions. As your Senior Application Scientist, I've structured this resource to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental observations and choices. Our focus is on building robust, self-validating experimental plans grounded in established scientific principles.
Core Principles: The Inevitable Hydrolysis of Esters
This compound is a diester, a molecule formed from the reaction of succinic acid with two different alcohols: ethanol and isopentyl alcohol.[1][2] The ester functional group is inherently susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is reversible but is significantly accelerated by the presence of an acid or a base catalyst.[3][4]
Under acidic conditions, the degradation of this compound proceeds via acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5][6] This reaction breaks the ester bond, yielding the parent carboxylic acid (succinic acid) and the corresponding alcohols (ethanol and isopentyl alcohol).[3][4] Understanding this fundamental pathway is the first step in troubleshooting any stability issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the handling and analysis of this compound in acidic environments.
Q1: My assay shows a rapid loss of this compound in a new acidic formulation. What is the likely cause?
A1: Immediate Actionable Insight
The most probable cause is acid-catalyzed hydrolysis. The hydronium ions (H₃O⁺) present in your acidic medium are acting as a catalyst, accelerating the breakdown of your ester into succinic acid, ethanol, and isopentyl alcohol.[3][4] The rate of this degradation is highly dependent on factors like pH, temperature, and the concentration of the acid.[7]
Expert Causality Explanation
In an acidic solution, the hydronium ion protonates the carbonyl oxygen of the ester group.[5] This protonation increases the positive charge on the carbonyl carbon, making it a much more attractive target for a weak nucleophile like water.[5] Once water attacks, a tetrahedral intermediate is formed. A series of proton transfers then occurs, leading to the elimination of the alcohol (ethanol or isopentyl alcohol) and the regeneration of the carboxylic acid (which will exist as succinic acid). The acid catalyst (H₃O⁺) is regenerated at the end of the cycle, allowing a small amount of acid to facilitate the degradation of a large amount of ester.
To visualize this process, consider the following mechanistic pathway:
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Q2: How do I design a robust forced degradation study to confirm and quantify the acid-lability of my compound?
A2: Immediate Actionable Insight
A forced degradation (or stress testing) study is essential. According to ICH Q1A(R2) guidelines, this involves intentionally exposing the drug substance to acidic conditions to identify degradation products and establish degradation pathways.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the sample.[9]
Expert Causality Explanation
The 5-20% degradation target is not arbitrary.[9] Degradation below 5% may not produce sufficient quantities of degradants for reliable detection and characterization. Conversely, excessive degradation (>20%) can lead to secondary degradation, where the initial products break down further, complicating the analysis and potentially generating products not relevant to real-world storage conditions.[7] The study's design must be rigorous to ensure the results are meaningful and reproducible.
See Protocol 1 for a detailed, step-by-step methodology for conducting a forced degradation study under acidic conditions.
| Parameter | Recommended Starting Conditions | Rationale & Causality |
| Acid Type | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Strong, non-oxidizing acids that provide a high concentration of H₃O⁺ to ensure the reaction is primarily acid-catalyzed hydrolysis. |
| Acid Conc. | 0.1 M to 1 M | The concentration should be sufficient to catalyze the reaction at a reasonable rate. Start with 0.1 M and increase if degradation is too slow. |
| Temperature | 40°C to 80°C | Hydrolysis rates are temperature-dependent.[7] Elevated temperatures accelerate the reaction, allowing the study to be completed in a practical timeframe. Start with a moderate temperature (e.g., 60°C). |
| Time Points | 0, 2, 4, 8, 24, 48 hours (initial study) | Frequent early time points capture the initial degradation rate, while later points reveal the longer-term profile. Adjust based on preliminary results. |
| Drug Conc. | 1 mg/mL (typical) | This concentration is usually sufficient for accurate quantification by HPLC and for the detection of minor degradants. |
Table 1: Recommended Starting Conditions for Acidic Forced Degradation.
Q3: What are the expected degradation products of this compound, and how can I identify them?
A3: Immediate Actionable Insight
The primary degradation products from complete hydrolysis will be Succinic Acid , Ethanol , and Isopentyl Alcohol . It is also possible to have partial hydrolysis, resulting in the formation of Ethyl hydrogen succinate and Isopentyl hydrogen succinate .
Expert Causality Explanation
The hydrolysis reaction cleaves the two ester linkages. The central four-carbon chain becomes succinic acid, while the ethyl and isopentyl groups form their respective alcohols.[1] Identification and quantification require a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as the parent ester and succinic acid are UV-active. For the alcohols, which lack a strong chromophore, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[10][11]
Analytical Strategy:
-
HPLC-UV: Develop a method that separates this compound from Succinic Acid and the partially hydrolyzed intermediates. (See Protocol 2 ).
-
GC-MS: Use a separate method to confirm the presence and quantify Ethanol and Isopentyl Alcohol in the stressed samples.[10]
-
LC-MS/MS: For unambiguous identification of degradants, especially if unexpected peaks appear, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for providing molecular weight and fragmentation data.[12]
Caption: Experimental Workflow for a Forced Degradation Study.
Detailed Experimental Protocols
Protocol 1: Step-by-Step Forced Degradation Study (Acid Stress)
This protocol is a self-validating system designed to produce reliable data in line with ICH guidelines.[8][13]
-
Preparation:
-
Prepare a stock solution of this compound at 2 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Prepare a 0.2 M HCl solution in purified water.
-
Prepare a 0.2 M NaOH solution for neutralization.
-
-
Initiation of Degradation (t=0):
-
In a volumetric flask, add a volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 1 mg/mL and an acid concentration of 0.1 M.
-
Immediately withdraw a sample, neutralize it with an equivalent volume of 0.2 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis. This is your t=0 sample .
-
-
Stress Condition:
-
Place the flask in a thermostatically controlled water bath or oven set to 60°C.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction as described in step 2 to prevent further degradation.
-
-
Analysis:
-
Analyze all time-point samples, including the t=0 sample, using a validated, stability-indicating HPLC method (see Protocol 2).
-
-
Data Processing:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot ln(% Remaining) vs. time. If the reaction is first-order, the plot should be linear, and the rate constant (k) can be determined from the slope.[14]
-
Protocol 2: HPLC-UV Method for Monitoring Degradation
This method is designed to separate the parent compound from its primary non-volatile degradation product.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the ester while allowing the more polar succinic acid to elute earlier. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase improves peak shape for carboxylic acids and suppresses ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent to elute the relatively non-polar ester. |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold 5 min | A gradient is necessary to elute the polar succinic acid and the non-polar parent ester in the same run with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 210 nm | Wavelength where both the ester carbonyl and carboxylic acid groups show some absorbance, allowing for simultaneous detection. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on detector response. |
Table 2: Starting HPLC-UV Method Parameters.
References
-
Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [3]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [4]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [10]
-
Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. YouTube. [14]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma Review. [9]
-
Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis. ACS Publications. [15]
-
This compound, 28024-16-0. The Good Scents Company. [16]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [13]
-
Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS. PubMed. [12]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [8]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE: REVIEW. WJPMR.
-
Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson+.
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOLIFENACIN SUCCINATE BY USING UV-SPECTROPHOTOMETRIC METHOD. IJNRD.
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
-
Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. YouTube. [5]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [7]
-
mechanism of ester hydrolysis. YouTube. [6]
-
This compound | 28024-16-0. Benchchem. [1]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [11]
-
28024-16-0, Ethyl 3-methylbutyl succinate Formula. ECHEMI. [2]
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- 12. Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biocompatibility of Succinate Esters for Biomedical Applications
Abstract
Succinate esters, a class of biodegradable compounds, are gaining significant traction in the pharmaceutical and medical device industries as excipients, plasticizers, and monomers for polymer synthesis. Their biocompatibility is a critical determinant of their suitability for these applications. This guide provides a comprehensive comparison of the biocompatibility of three key succinate esters: Dimethyl Succinate (DMS), Diethyl Succinate (DES), and Dibutyl Succinate (DBS). We delve into the fundamental principles of biocompatibility assessment, present available data on cytotoxicity and hemocompatibility, and provide detailed, field-proven protocols for essential in vitro assays. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions in the selection and application of succinate esters in their work.
Introduction: The Rising Profile of Succinate Esters in Biomedicine
Succinate esters are diesters of succinic acid, a naturally occurring intermediate in the Krebs cycle. Their inherent biodegradability and the generally recognized safety of their degradation products—succinic acid and corresponding alcohols—make them attractive candidates for various biomedical applications.[1][2] These applications range from their use as solvents and plasticizers in drug formulations to serving as building blocks for biodegradable polymers like poly(butylene succinate) (PBS), which is explored for tissue engineering and drug delivery systems.[3][4][5]
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[6] For succinate esters, this evaluation hinges on understanding their potential to cause adverse cellular or systemic effects. The primary degradation products of these esters are succinic acid and an alcohol (methanol, ethanol, or butanol, depending on the ester). While succinic acid is a natural metabolite, its extracellular accumulation can trigger inflammatory responses.[7][8][9][10][11] The toxicity of the corresponding alcohols is also a key consideration, with longer-chain alcohols generally exhibiting increased cellular toxicity.[12]
This guide will navigate the nuances of succinate ester biocompatibility, providing a framework for their evaluation and a comparative analysis of DMS, DES, and DBS.
The Metabolic Fate and Inflammatory Potential of Succinate Esters
Upon introduction into a biological system, succinate esters are hydrolyzed by esterases into succinic acid and the corresponding alcohol.[13] This enzymatic cleavage is a critical first step that dictates the subsequent biological interactions.
Metabolic Pathways
-
Succinic Acid: As a key component of the citric acid cycle, succinic acid is readily metabolized by most cells. However, extracellular succinate can also act as a signaling molecule by activating the succinate receptor 1 (SUCNR1), which can modulate inflammatory responses.[7][8][9]
-
Alcohols (Methanol, Ethanol, Butanol): These small-molecule alcohols are metabolized primarily in the liver. Their toxicity is dose-dependent and varies based on the specific alcohol. For instance, methanol metabolism can produce toxic byproducts like formaldehyde and formic acid.[14] In contrast, ethanol is generally less toxic at lower concentrations. Butanol has been shown to be more toxic than ethanol, potentially due to its longer carbon chain which can disrupt cell membranes.[12]
Figure 1: Metabolic fate of succinate esters in a biological system.
Comparative Biocompatibility Assessment
A thorough evaluation of biocompatibility involves a battery of tests designed to assess different biological endpoints. For succinate esters, the most relevant in vitro assessments are cytotoxicity and hemocompatibility.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental for screening the potential of a substance to cause cell damage or death.[15] These tests are typically performed using cell lines, such as fibroblasts, which are relevant to the potential sites of application. The ISO 10993-5 standard provides a framework for these evaluations.[16][17]
Table 1: Comparative Cytotoxicity Profile of Succinate Esters and Their Degradation Products
| Compound | Test Method | Cell Line | Endpoint | Result | Reference |
| Dimethyl Succinate | Data Not Available | - | - | - | - |
| Diethyl Succinate | M1/M2 Polarization | Primary Microglia | Decreased M1 population | Anti-inflammatory potential | [6] |
| Dibutyl Succinate | Data Not Available | - | - | - | - |
| Succinic Acid | MTT Assay | Dermal Fibroblasts | Cell Viability | Non-toxic at lower concentrations (<1.55 mM), toxic at higher concentrations (>12.5 mM) | [5] |
| Methanol | General Observation | Various Cancer Cell Lines | Cell Viability | Less toxic than ethanol at 5% concentration | [12] |
| Ethanol | General Observation | Various Cancer Cell Lines | Cell Viability | Significantly compromised all cell lines at 5% concentration | [12] |
| Butanol | General Observation | - | Cell Viability | More toxic than ethanol | [12] |
Expert Insights: The available data suggests a trend of increasing cytotoxicity with longer alcohol chains in the ester. While direct comparative data for the esters is lacking, the known toxicity of their alcohol degradation products (Butanol > Ethanol > Methanol) provides a strong basis for inferring their relative biocompatibility. Diethyl succinate has shown some anti-inflammatory properties in microglial cells, which is a promising finding for neurological applications.[6] However, the pro-inflammatory potential of extracellular succinic acid must always be considered.[7][8][9]
Hemocompatibility
For any material that may come into contact with blood, assessing its hemocompatibility is crucial. The primary concern is hemolysis, the rupture of red blood cells, which can lead to serious systemic toxicity. The ASTM F756 standard provides a robust protocol for evaluating hemolytic properties.[11]
Table 2: Hemocompatibility of Succinate Esters
| Compound | Test Method | Result | Reference |
| Dimethyl Succinate | Data Not Available | - | - |
| Diethyl Succinate | Data Not Available | - | - |
| Dibutyl Succinate | Data Not Available | - | - |
Expert Insights: There is a notable absence of publicly available data on the hemolytic potential of these common succinate esters. This represents a significant data gap for researchers and developers. Based on their chemical structure, it is hypothesized that the shorter-chain, more water-soluble esters (DMS and DES) would have a lower propensity for causing hemolysis compared to the more lipophilic DBS. However, this requires experimental verification.
Standardized Protocols for Biocompatibility Testing
To ensure reliable and reproducible results, standardized protocols must be followed. Below are detailed methodologies for key in vitro biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This quantitative colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Material Extraction:
-
Prepare extracts of the succinate esters in cell culture medium (e.g., DMEM) at various concentrations. A common extraction ratio is 0.2 g of material per mL of medium, incubated for 24 hours at 37°C.[18]
-
Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
-
Cell Seeding:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with the prepared material extracts and controls.
-
Incubate for a defined period, typically 24 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][19]
-
Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Hemolysis Assay (Based on ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells.
Figure 3: Workflow for the hemolysis assay.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare extracts of the succinate esters in phosphate-buffered saline (PBS).
-
Use deionized water as a positive control and PBS as a negative control.
-
-
Preparation of Blood:
-
Obtain fresh, anticoagulated blood (e.g., rabbit or human).
-
Dilute the blood with PBS to achieve a hemoglobin concentration of approximately 10 mg/mL.
-
-
Incubation:
-
Add the material extracts and controls to test tubes.
-
Add the diluted blood to each tube and gently mix.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of free hemoglobin.
-
-
Calculation:
-
Calculate the percent hemolysis for each sample relative to the positive control.
-
In Vivo Biocompatibility Considerations
While in vitro tests are excellent for initial screening, in vivo studies are necessary to evaluate the complete biological response to a material within a living organism. For materials derived from succinate esters, such as PBS, in vivo studies are crucial to assess the tissue response to the implant and its degradation products over time.[4] The ISO 10993-6 standard provides guidance on conducting implantation studies to evaluate local tissue effects. The foreign body response to an implanted material is a complex process involving protein adsorption, immune cell recruitment, and potentially fibrosis.[20]
Conclusion and Future Directions
The selection of a succinate ester for a biomedical application requires a careful consideration of its biocompatibility profile. This guide provides a framework for this evaluation, highlighting the importance of considering the metabolic fate of the ester and the potential toxicity of its degradation products.
Key Takeaways:
-
The biocompatibility of succinate esters is intrinsically linked to the toxicity of their corresponding alcohol degradation products. A likely trend of increasing cytotoxicity is expected with longer alcohol chains (DBS > DES > DMS).
-
Extracellular succinic acid can have pro-inflammatory effects, which should be considered in the overall risk assessment.
-
There is a critical need for direct, comparative studies on the cytotoxicity and hemocompatibility of different succinate esters to provide clear, quantitative data for researchers.
Future research should focus on filling the existing data gaps to enable a more robust and evidence-based selection of succinate esters for specific biomedical applications. As the field of biodegradable materials continues to evolve, a deeper understanding of the structure-biocompatibility relationships of succinate esters will be paramount to developing safer and more effective medical devices and drug products.
References
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Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC. (2024, June 11). PubMed Central. Retrieved January 23, 2026, from [Link]
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Comparison of fibroblast inhibitory effect of ?-tocopherol succinate and 13-cis retinol. (n.d.). IOVS. Retrieved January 23, 2026, from [Link]
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Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC. (2021, December 8). PubMed Central. Retrieved January 23, 2026, from [Link]
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Enzymatic Degradation of Poly(butylene succinate) Copolyesters Synthesized with the Use of Candida antarctica Lipase B. (2018, June 20). MDPI. Retrieved January 23, 2026, from [Link]
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Pharmaceutical targeting of succinate dehydrogenase in fibroblasts controls bleomycin-induced lung fibrosis - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved January 23, 2026, from [Link]
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Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. (2020, March 19). MDPI. Retrieved January 23, 2026, from [Link]
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BIOSUCCINIUM® in Phthalate-Free Plasticizers. (n.d.). Roquette. Retrieved January 23, 2026, from [Link]
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Cell dynamics and metabolism of the foreign body response: characterizing host-biomaterial interactions for next-generation medical implant biocompatibility. (2024, July 27). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Effects of succinic acid on dermal fibroblasts during cultivation under extremely hypoxic conditions. (2025, November 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Comparison of the Results of Cytotoxicity Testing Using Direct Contact Method According to[7] and Extraction Method [This Paper Method (B)] According to ISO 10993-5. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Improved succinic acid production through the reconstruction of methanol dissimilation in Escherichia coli - PMC. (2022, May 31). PubMed Central. Retrieved January 23, 2026, from [Link]
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Poly (Butylene Succinate) and PBS Copolyesters Degradation. (2022, March 22). Encyclopedia.pub. Retrieved January 23, 2026, from [Link]
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MTT cytotoxicity test performed according to ISO 10993-5 standard using... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Enzymatic Degradation of Poly(butylene succinate) Copolyesters Synthesized with the Use of Candida antarctica Lipase B. (2025, October 15). ResearchGate. Retrieved January 23, 2026, from [Link]
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Effect of Green Plasticizer on the Performance of Microcrystalline Cellulose/Polylactic Acid Biocomposites. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Malonate Ester Prodrugs Used to Target Succinate Dehydrogenase In Vivo.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Cytotoxicity. (n.d.). Medistri SA. Retrieved January 23, 2026, from [Link]
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Direct Cell Contact Test. (2024, October 24). Eurofins Medical Device Testing. Retrieved January 23, 2026, from [Link]
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Epoxidized esters of succinic acid, oleic acid and propylene glycol as an effective bioplasticizer for PVC: A study of processing conditions on the physico-chemical properties. (2024, January 17). ResearchGate. Retrieved January 23, 2026, from [Link]
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Polybutylene succinate, a potential bio-degradable polymer. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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In vivo stimulation of insulin release by succinic acid methyl esters. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Succinate mediates inflammation-induced adrenocortical dysfunction. (2023, July 14). eLife. Retrieved January 23, 2026, from [Link]
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Biocompatibility Test Methods. (n.d.). Pacific BioLabs. Retrieved January 23, 2026, from [Link]
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Treatment of Methanol toxicity through Ethanol and Folinic Acid: a mathematical study. (2025, November 10). ScienceDirect. Retrieved January 23, 2026, from [Link]
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Comparison of Primary Human Fibroblasts and Keratinocytes with Immortalized Cell Lines Regarding their Sensitivity to Sodium Dodecyl Sulfate in a Neutral Red Uptake Cytotoxicity Assay. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Cytotoxicity Testing — ISO 10993–5. (2022, April 11). Medium. Retrieved January 23, 2026, from [Link]
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The In Vivo Pericapsular Tissue Response to Modern Polyurethane Breast Implants. (2015, January 10). Aesthetic Plastic Surgery. Retrieved January 23, 2026, from [Link]
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Kinetics Lab - Methanolysis of Diethyl Succinate. (2018, January 22). Odinity. Retrieved January 23, 2026, from [Link]
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Comparative Metabolic Fingerprinting Employing Hyperpolarized Diethylsuccinate in Two Cancer Models In Vivo. (n.d.). ISMRM. Retrieved January 23, 2026, from [Link]
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Performance Showdown: A Senior Application Scientist's Guide to Bio-Based Plasticizers
In the ever-evolving landscape of polymer science and formulation, the shift towards sustainable and biocompatible materials is not just a trend but a necessity. For researchers, scientists, and drug development professionals, the selection of appropriate excipients and materials is paramount to product performance and safety. This guide provides an in-depth, objective comparison of the performance of bio-based plasticizers against their traditional phthalate counterparts, supported by experimental data and detailed protocols.
The Rise of Bio-Based Plasticizers: A Paradigm Shift in Polymer Formulation
For decades, phthalate esters have been the go-to plasticizers for rendering rigid polymers like polyvinyl chloride (PVC) flexible and processable. However, growing concerns over their potential health and environmental risks have catalyzed the search for safer, more sustainable alternatives.[1] Bio-based plasticizers, derived from renewable resources such as vegetable oils, citric acid, and succinic acid, have emerged as promising candidates to fill this void.[2] This guide will navigate the performance landscape of these innovative materials, providing you with the critical data and methodologies to make informed decisions in your research and development endeavors.
Deconstructing Performance: A Multi-faceted Comparison
The efficacy of a plasticizer is not defined by a single property but by a delicate balance of characteristics that dictate its suitability for a given application. Here, we dissect the performance of common bio-based plasticizers—Epoxidized Soybean Oil (ESO), Acetyl Tributyl Citrate (ATBC), and bio-based polyesters—and benchmark them against the conventional phthalate, Dioctyl Phthalate (DOP).
Mechanical Properties: The Tug-of-War Between Strength and Flexibility
The primary function of a plasticizer is to enhance the flexibility of a polymer, a property often measured by its tensile strength and elongation at break. An ideal plasticizer will significantly increase elongation without drastically compromising tensile strength.
| Plasticizer System (in PVC) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Source(s) |
| Unplasticized PVC | ~50 | <10 | >95 | [2][3] |
| PVC + DOP (40 phr) | 15-20 | 250-350 | 75-85 | [3][4] |
| PVC + ESO (40 phr) | 18-22 | 280-380 | 80-90 | [3][4] |
| PVC + ATBC (40 phr) | 17-21 | 300-400 | 78-88 | [3] |
| PVC + Bio-polyester (40 phr) | 20-25 | 250-350 | 82-92 | [3] |
Key Insights:
-
Bio-based plasticizers like ESO and ATBC demonstrate comparable, and in some cases, superior performance to DOP in terms of enhancing flexibility (higher elongation at break).[3][5]
-
Bio-polyesters, with their higher molecular weight, can offer a good balance of flexibility and strength, often exhibiting higher tensile strength than monomeric plasticizers.[3]
-
The choice of bio-based plasticizer can be tailored to the specific mechanical requirements of the final product.
Thermal Stability: Withstanding the Heat
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Plasticizer System (in PVC) | Onset Degradation Temperature (Tonset, °C) | Glass Transition Temperature (Tg, °C) | Source(s) |
| Unplasticized PVC | ~250 | ~85 | [2] |
| PVC + DOP (40 phr) | ~280 | -40 to -20 | [2][3] |
| PVC + ESO (40 phr) | ~290 | -20 to 0 | [2][3] |
| PVC + ATBC (40 phr) | ~285 | -30 to -10 | [3] |
| PVC + Bio-polyester (40 phr) | ~300 | -15 to 5 | [3] |
Expert Analysis:
-
The incorporation of plasticizers lowers the glass transition temperature (Tg) of PVC, transitioning it from a rigid to a flexible state.[2]
-
Bio-based plasticizers, particularly ESO and bio-polyesters, can enhance the thermal stability of PVC, as evidenced by higher onset degradation temperatures compared to DOP.[3] This can be attributed to the inherent chemical structures of these plasticizers.
Migration Resistance: Staying Power for Safety and Durability
Plasticizer migration, the process by which plasticizer molecules leach out of the polymer matrix, is a critical concern, especially for applications in the medical and food contact sectors.[6] Lower migration is indicative of better permanence and reduced potential for contamination.
| Plasticizer System (in PVC) | Migration in Hexane (% weight loss) | Migration in 50% Ethanol (% weight loss) | Source(s) |
| PVC + DOP | 10-15 | 1-3 | [7] |
| PVC + ESO | 5-10 | <1 | [8][9] |
| PVC + ATBC | 8-12 | <2 | [10][11] |
| PVC + Bio-polyester | <2 | <0.5 | [3] |
Causality Explained:
-
The higher molecular weight and lower volatility of bio-polyesters contribute to their significantly lower migration rates.[3]
-
The choice of food simulant (e.g., hexane for fatty foods, ethanol solutions for aqueous and alcoholic foods) is critical for mimicking real-world exposure scenarios and is dictated by regulatory standards.[12][13]
Experimental Protocols: A Guide to Reproducible Results
To ensure the scientific validity of performance comparisons, standardized testing methodologies are indispensable. The following are detailed protocols for key experiments used in the evaluation of plasticizers.
Protocol 1: Tensile Properties (ASTM D882)
This protocol outlines the procedure for determining the tensile strength and elongation at break of thin plastic sheeting.
Methodology:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the plasticized PVC sheets according to the dimensions specified in ASTM D882.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.
-
Elongation at Break: Determine the percentage increase in the length of the specimen at the point of fracture.
-
Diagram: Experimental Workflow for Tensile Testing
Protocol 2: Plasticizer Volatility (ASTM D1203 - Method A)
This protocol describes a method for determining the volatile loss from a plastic material when in direct contact with activated carbon.
Methodology:
-
Specimen Preparation: Cut three circular specimens (e.g., 57 mm diameter) from the plasticized PVC sheet.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for 24 hours.
-
Initial Weighing: Weigh each specimen to the nearest 0.001 g.
-
Test Assembly:
-
Place a layer of activated carbon in a container.
-
Place one specimen on the carbon, cover it with more carbon, and repeat for the remaining specimens, creating a layered "sandwich".
-
-
Incubation: Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[4]
-
Final Weighing: After incubation, remove the specimens, brush off any adhering carbon, recondition them for 24 hours, and reweigh.
-
Data Analysis: Calculate the percentage weight loss for each specimen.
Rationale for Temperature Selection: The test temperature is chosen to accelerate the volatilization process, providing a comparative measure of plasticizer permanence in a shorter timeframe.[8] The selected temperature should be below the degradation temperature of the polymer and plasticizer.
Protocol 3: Migration into Food Simulants (ASTM D1239)
This protocol details the procedure for measuring the resistance of plastic films to extraction by chemicals, which is adapted here for food simulants.
Methodology:
-
Specimen Preparation: Cut specimens of a defined size (e.g., 50 mm x 50 mm) from the plasticized PVC sheet.
-
Conditioning: Condition the specimens as per Protocol 1.
-
Initial Weighing: Weigh each specimen to the nearest 0.001 g.
-
Immersion:
-
Immerse each specimen in a specific food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) in a sealed container.[12]
-
The volume of the simulant should be sufficient to fully cover the specimen.
-
-
Incubation: Store the containers at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days) to simulate long-term storage.[14]
-
Final Weighing: After incubation, remove the specimens, gently wipe them dry, recondition, and reweigh.
-
Data Analysis: Calculate the percentage weight loss for each specimen. The amount of migrated plasticizer in the simulant can also be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15]
Diagram: Plasticizer Migration Mechanism
Conclusion: A Sustainable Future for Polymer Formulation
The transition to bio-based plasticizers represents a significant step towards more sustainable and safer polymer formulations. As this guide has demonstrated, many bio-based alternatives offer performance characteristics that are not only comparable but, in some aspects, superior to their phthalate predecessors. By understanding the nuances of their mechanical, thermal, and migration properties, and by employing rigorous, standardized testing protocols, researchers and developers can confidently integrate these innovative materials into a new generation of high-performance, environmentally responsible products. The continued exploration and development of novel bio-based plasticizers will undoubtedly pave the way for a more sustainable future in the pharmaceutical and broader scientific industries.
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A Comparative Guide to the Synthesis of Ethyl Isopentyl Succinate for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the creation of asymmetric diesters such as ethyl isopentyl succinate presents unique challenges and opportunities. This guide provides an in-depth comparison of the primary methodologies for synthesizing this valuable compound, offering field-proven insights and experimental data to inform your selection of the most appropriate technique for your research and development needs. We will delve into the nuances of classic acid-catalyzed esterification, explore the elegance of enzymatic routes, and consider the strategic advantages of a stepwise approach.
Introduction to this compound and its Synthesis
This compound, an asymmetric diester of succinic acid, finds applications in various fields, including as a specialty solvent and a potential building block in the synthesis of more complex molecules. The challenge in its synthesis lies in achieving a high yield of the desired asymmetric product while minimizing the formation of the symmetric diesters, diethyl succinate and diisopentyl succinate. This guide will compare the following three primary synthesis routes:
-
Direct Acid-Catalyzed Esterification (Fischer Esterification)
-
Enzymatic Esterification using Lipases
-
Stepwise Synthesis via Succinic Anhydride
Method 1: Direct Acid-Catalyzed Esterification (Fischer Esterification)
Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with alcohols in the presence of a strong acid catalyst.[1] For the synthesis of this compound, this involves the simultaneous reaction of succinic acid with both ethanol and isopentyl alcohol.
Causality Behind Experimental Choices
The reaction is an equilibrium process.[2] To drive the equilibrium towards the formation of the ester, an excess of one or both alcohols is typically used.[2] The removal of water as it is formed, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is another effective strategy to maximize the yield.[3] Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts that protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
Self-Validating System and Trustworthiness
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the products. The final product's identity and purity are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its purity is quantified by GC analysis.
Experimental Protocol: Fischer Esterification
Materials:
-
Succinic acid (1.0 eq)
-
Ethanol (1.5 eq)
-
Isopentyl alcohol (1.5 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, ethanol, isopentyl alcohol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or TLC/GC analysis indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by fractional distillation under reduced pressure to separate this compound from the symmetric diesters and unreacted alcohols.
Workflow Diagram
Caption: Workflow for Fischer Esterification of this compound.
Method 2: Enzymatic Esterification using Lipases
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis. Lipases are commonly employed for esterification reactions due to their ability to function in organic solvents and their potential for regioselectivity.[5]
Causality Behind Experimental Choices
Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred as they can be easily recovered and reused, making the process more economical.[6] The reaction is typically carried out in a non-polar organic solvent to minimize the inhibition of the enzyme by polar solvents and to facilitate product recovery. The removal of water, a byproduct of the reaction, is also crucial for driving the equilibrium towards ester formation. This can be achieved by using molecular sieves or by conducting the reaction under vacuum.
Self-Validating System and Trustworthiness
The enzymatic activity and stability under the reaction conditions are key parameters to validate. The reaction progress is monitored by analyzing aliquots using GC or HPLC. The purity and identity of the final product are confirmed by spectroscopic methods. The reusability of the immobilized enzyme is also assessed to determine the process's economic viability.
Experimental Protocol: Enzymatic Esterification
Materials:
-
Succinic acid (1.0 eq)
-
Ethanol (1.5 eq)
-
Isopentyl alcohol (1.5 eq)
-
Immobilized Lipase (e.g., Novozym 435, 5-10% w/w of substrates)
-
Hexane or a similar non-polar solvent
-
Molecular sieves (3Å or 4Å)
Procedure:
-
To a flask, add succinic acid, ethanol, isopentyl alcohol, and the organic solvent.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking.
-
Monitor the reaction progress by GC analysis of the reaction mixture over time.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme and molecular sieves.
-
Wash the recovered enzyme with fresh solvent and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation under reduced pressure.
Workflow Diagram
Caption: Workflow for Enzymatic Synthesis of this compound.
Method 3: Stepwise Synthesis via Succinic Anhydride
A stepwise approach can offer better control over the formation of the asymmetric diester. This method involves first reacting succinic anhydride with one of the alcohols to form a monoester, which is then esterified with the second alcohol.[7]
Causality Behind Experimental Choices
The initial reaction of succinic anhydride with an alcohol is typically a fast and high-yielding ring-opening reaction that does not require a catalyst. The choice of which alcohol to use in the first step can influence the overall efficiency of the process. The subsequent esterification of the resulting monoester can be carried out using Fischer esterification conditions as described in Method 1. This stepwise approach avoids the statistical distribution of products that can occur in a one-pot reaction with both alcohols present simultaneously.
Self-Validating System and Trustworthiness
Each step of the synthesis is monitored and the intermediate monoester is isolated and characterized to ensure its purity before proceeding to the next step. This provides a clear validation of the reaction's progress. The final product is then purified and characterized using standard analytical techniques.
Experimental Protocol: Stepwise Synthesis
Step 1: Synthesis of the Monoester Materials:
-
Succinic anhydride (1.0 eq)
-
Ethanol (or Isopentyl alcohol) (1.1 eq)
-
Toluene (as solvent)
Procedure:
-
Dissolve succinic anhydride in toluene in a round-bottom flask.
-
Slowly add the first alcohol to the solution at room temperature.
-
Stir the mixture for a few hours until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain the crude monoester, which can often be used in the next step without further purification.
Step 2: Esterification of the Monoester Materials:
-
Crude monoester (1.0 eq)
-
Second alcohol (Isopentyl alcohol or Ethanol) (1.5 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene (as solvent)
Procedure:
-
Follow the Fischer esterification protocol as described in Method 1, using the monoester as the starting carboxylic acid.
-
Purify the final product by fractional distillation under reduced pressure.
Workflow Diagram
Caption: Workflow for Stepwise Synthesis of this compound.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthesis method, based on literature data for similar esterifications and expert evaluation. Actual yields may vary depending on specific reaction conditions and scale.
| Parameter | Fischer Esterification | Enzymatic Esterification | Stepwise Synthesis |
| Typical Yield | Moderate to High (can be driven by Le Chatelier's principle)[2] | High (often >90%)[6] | High (good control over product formation) |
| Reaction Conditions | Harsh (strong acid, high temperature) | Mild (neutral pH, moderate temperature) | Mixed (mild first step, harsh second step) |
| Catalyst | Strong acid (e.g., H₂SO₄) | Lipase (e.g., Novozym 435) | None for step 1, strong acid for step 2 |
| Catalyst Reusability | No | Yes (immobilized enzymes) | No |
| Byproducts | Water, symmetric diesters | Water | Water |
| Purification | Fractional distillation required to separate isomers | Simpler purification if selective | Fractional distillation required |
| Environmental Impact | Use of strong acids and high energy input | "Green" and sustainable | Use of strong acids in the second step |
| Cost-Effectiveness | Low catalyst cost, but energy-intensive | Higher initial catalyst cost, but reusable | Moderate, involves two steps |
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific requirements of the application, including desired purity, scale, cost considerations, and environmental impact.
-
Fischer Esterification is a classic, cost-effective method suitable for large-scale production where the separation of the resulting mixture of diesters is feasible. The yield can be optimized by carefully controlling the reaction conditions.
-
Enzymatic Esterification is an excellent choice for producing high-purity this compound under mild, environmentally friendly conditions. It is particularly advantageous for applications where chirality or high selectivity is crucial, and the reusability of the enzyme can offset the initial higher cost.
-
Stepwise Synthesis offers a strategic advantage in controlling the formation of the asymmetric diester, potentially leading to higher yields of the desired product and simplifying purification. This method is well-suited for laboratory-scale synthesis where precise control over the molecular structure is paramount.
By understanding the principles, protocols, and comparative performance of these methods, researchers and drug development professionals can make an informed decision to select the most appropriate synthesis route for their specific needs.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of succinic acid ester.
-
Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]
-
Kim, J., Park, J. B., & Kim, H. K. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 25(16), 3638. Retrieved from [Link]
-
Wang, Y., & Cao, L. (2011). Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate. Biotechnology for Biofuels, 4, 33. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alkylidene substituted succinic acid esters.
-
University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Divakar, S., & Manohar, B. (2001). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Process Biochemistry, 36(8-9), 837-842. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Sources
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- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Succinate Esters
Introduction: The Critical Role of Succinate Ester Quantification in Pharmaceutical Development
Succinate esters, integral to numerous metabolic pathways and increasingly utilized as prodrugs and formulation excipients, demand precise and accurate quantification throughout the drug development lifecycle. From early-stage metabolic studies to final product quality control, the reliability of analytical data is paramount. The choice of analytical methodology can significantly impact development timelines, regulatory submissions, and ultimately, patient safety. This guide provides an in-depth comparison of the most prevalent analytical techniques for succinate ester analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document moves beyond a simple recitation of methods. As seasoned researchers and drug development professionals, we understand that the "why" is as crucial as the "how." Therefore, this guide delves into the causality behind experimental choices, the inherent self-validating nature of robust protocols, and the critical process of cross-validation when transitioning between methods. Our objective is to equip you with the technical insights and practical data necessary to make informed decisions for your specific analytical challenges. All protocols and data presented are grounded in established scientific principles and regulatory expectations, with comprehensive citations to authoritative sources.
Pillar 1: A Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for succinate esters is a nuanced decision, balancing the need for sensitivity, selectivity, and throughput against practical considerations such as sample matrix complexity and instrumentation availability. Here, we compare the core attributes of four leading techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection remains a workhorse in many pharmaceutical laboratories due to its versatility and robustness for the analysis of non-volatile and thermally labile compounds like many succinate esters.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For succinate esters, which often possess a chromophore, UV detection provides a simple and effective means of quantification.
Causality in Method Development: The choice of a reversed-phase C18 column is common for separating moderately polar succinate esters from less polar impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The pH of the aqueous phase is a critical parameter to control the ionization state of any free succinic acid, thereby influencing its retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable succinate esters, or those that can be readily derivatized, GC-MS offers exceptional separation efficiency and definitive identification.
Principle of Operation: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.
Causality in Method Development: The primary challenge for many succinate esters in GC analysis is their limited volatility. Therefore, a critical experimental choice is the use of derivatization to convert the ester into a more volatile and thermally stable analog, often through silylation. The selection of the appropriate derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is crucial for achieving complete and reproducible derivatization. The GC temperature program is then optimized to ensure sharp peaks and adequate separation from other sample components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the sensitive and selective quantification of succinate esters, particularly in complex biological matrices.
Principle of Operation: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized (commonly via electrospray ionization - ESI) and fragmented. Specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity.
Causality in Method Development: The choice of ionization polarity (positive or negative ESI) depends on the specific succinate ester's ability to gain or lose a proton. For instance, many succinate esters can be readily detected in positive ion mode as their protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+. The selection of precursor and product ions for MRM is the most critical step for ensuring selectivity, as it allows the instrument to filter out background noise and interfering substances. The use of a stable isotope-labeled internal standard (e.g., d4-succinate ester) is highly recommended to compensate for matrix effects and variations in instrument response.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for an identical reference standard of the analyte itself.
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the succinate ester to the integral of a certified reference standard with a known concentration, the absolute amount of the analyte can be determined.
Causality in Method Development: The key to accurate qNMR is ensuring that the measurement is performed under conditions that allow for complete spin relaxation between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T1) of the signals being quantified. The selection of a suitable internal standard is also critical; it should have a simple spectrum with at least one signal that is well-resolved from the analyte signals and should be chemically stable in the chosen NMR solvent.
Data Presentation: Comparative Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of a model succinate ester across the four discussed analytical techniques. These values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | qNMR |
| Linearity (r²) | > 0.998[1] | > 0.999[2] | > 0.999[3] | Not Applicable (Direct Ratio) |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.1-5 ng/mL | 0.01-1 ng/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | 50-150 ng/mL[1] | 0.5-15 ng/mL[4] | 0.05-5 ng/mL[3][5] | ~50 µg/mL |
| Precision (%RSD) | < 2% | < 5%[2] | < 10%[3] | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105%[2] | 90-110%[3] | 99-101% |
| Sample Throughput | Moderate | Low to Moderate | High | Low |
| Matrix Effect Susceptibility | Low to Moderate | Moderate | High | Low |
| Cost per Sample | Low | Moderate | High | Moderate to High |
Pillar 2: The Imperative of Cross-Validation
In the dynamic environment of pharmaceutical development, it is often necessary to transfer an analytical method between laboratories or to a different analytical platform. This process, known as method transfer, requires a rigorous cross-validation study to ensure the consistency and reliability of the data generated by both the original and the new method.[6]
The Rationale for Cross-Validation: Cross-validation provides documented evidence that the new method is "fit for purpose" and generates data that is equivalent to the original, validated method.[6] This is a critical regulatory expectation and is essential for maintaining data integrity throughout a product's lifecycle.
Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of analytical methods.
A Case Study in Cross-Validation: Transitioning from HPLC-UV to LC-MS/MS
A common scenario in drug development is the need to transition a succinate ester assay from a less sensitive HPLC-UV method, suitable for drug substance analysis, to a highly sensitive LC-MS/MS method for the analysis of low concentrations in biological matrices.
In such a case, the cross-validation study would involve analyzing a set of samples, including quality control (QC) samples at low, medium, and high concentrations, as well as incurred (real-world) samples, with both the validated HPLC-UV method and the newly developed LC-MS/MS method.[6] The results would then be statistically compared. Acceptance criteria are typically based on the agreement between the two methods, with any systematic bias or proportional differences being carefully evaluated. A successful cross-validation would demonstrate that the LC-MS/MS method provides comparable results to the original HPLC-UV method within the overlapping concentration range.
Pillar 3: Experimental Protocols for Robust Analysis
The trustworthiness of any analytical data is built upon a foundation of well-documented and meticulously executed experimental protocols. The following sections provide detailed, step-by-step methodologies for the analysis of a generic succinate ester using each of the discussed techniques.
Experimental Protocol: HPLC-UV Method
This protocol is designed for the quantification of a succinate ester in a pharmaceutical formulation.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of the succinate ester reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a target concentration of the succinate ester.
-
Dissolve the sample in methanol, sonicate for 15 minutes, and dilute to the final volume with methanol.[7]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples and quantify the succinate ester peak based on the calibration curve.
Experimental Protocol: GC-MS Method (with Derivatization)
This protocol is suitable for the analysis of a succinate ester in a biological matrix after extraction and derivatization.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized succinate ester.[8]
-
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction of the succinate ester from the biological matrix.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[8]
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.[8]
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS and quantify using an internal standard.
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the high-sensitivity quantification of a succinate ester in plasma.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC System:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the succinate ester (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transition for the succinate ester and its stable isotope-labeled internal standard.
-
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.[3]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase conditions.
-
-
Analysis: Inject the prepared sample and quantify using the internal standard method.
Experimental Protocol: qNMR Method
This protocol outlines the absolute quantification of a succinate ester using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the succinate ester and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the succinate ester sample and the internal standard into an NMR tube.[9]
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the succinate ester and a signal from the internal standard.
-
-
Calculation: Calculate the concentration of the succinate ester using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
M is the molar mass.
-
Weight is the mass of the substance.
-
Purity_IS is the purity of the internal standard.
-
Conclusion: A Framework for Methodological Excellence
The cross-validation of analytical methods for succinate esters is not merely a procedural hurdle but a fundamental scientific practice that underpins the integrity of pharmaceutical development. By understanding the principles and nuances of different analytical techniques, from the workhorse HPLC to the definitive power of qNMR, and by embracing a rigorous, data-driven approach to method comparison and validation, researchers can ensure the generation of reliable and defensible data. This guide has provided a framework for making informed decisions, designing robust experimental protocols, and navigating the critical process of cross-validation. Adherence to these principles will not only satisfy regulatory expectations but will also contribute to the accelerated and successful development of safe and effective medicines.
References
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- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Frezza, C., et al. (2011). LC-MS/MS analysis of succinate, fumarate, and 2HG. Methods in Enzymology, 491, 3-14.
- Emery Pharma. (n.d.).
- Reddy, B. P., & Reddy, K. V. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form.
- Nowatzke, W., & Woolf, E. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 1195–1203.
- Broutin, S., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications.
- Sahu, P. K., et al. (2018).
- Emery Pharma. (n.d.).
- Wahl, M., et al. (2022).
- Patel, S. A., & Patel, P. U. (2019). RP-HPLC Method for Estimation of Solifenacin Succinate in API and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(3), 114-118.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 729-748.
- Emery Pharma. (n.d.).
- Sadek, P. C. (2000). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
- ResolveMass Laboratories. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
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- Tang, H., et al. (2025).
- Nowatzke, W., & Woolf, E. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- BenchChem. (2025).
- Sigma-Aldrich. (2017).
- Kļimoviča, K., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science, 4(14), 8-14.
- Stenholm, A., et al. (2005). Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis.
- Jantos, R., et al. (2011). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 46(1), 60–67.
- Kumar, A., & Singh, A. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal of Scientific Research in Science and Technology, 11(3), 1-11.
- Chromatography Forum. (2016).
- Sadek, P. C. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
- Medfiles. (2023). Best practices for analytical method transfers.
- Zhang, Y., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 585.
- Quality Assurance in Analytical Chemistry. (n.d.).
- BioPharm International. (2001). A Case Study of Developing Analytical Methods.
- Ermer, J. (2006). Analytical Method Transfer. LCGC North America, 24(11), 1254-1264.
- Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- Nannou, C. I., et al. (2015). Online solid phase extraction LC-MS/MS method for the analysis of succinate dehydrogenase inhibitor fungicides and its applicability to surface water samples.
- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Önal, A., & Kepekçi, S. E. (2019). Determination of solifenacin succinate in human plasma and pharmaceutical formulations using HPLC-UV.
- USP. (n.d.). Purity by Absolute qNMR Instructions.
- Skrbic, B., et al. (2010). Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. Analytical and bioanalytical chemistry, 397(2), 771–780.
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- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis.
- de Oliveira, D. A., et al. (2016). Comparison Between HPLC-PAD and GC-MS Methods for the Quantification of Cholesterol in Meat. Food Analytical Methods, 9(9), 2531-2538.
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Safety Operating Guide
Personal protective equipment for handling Ethyl isopentyl succinate
A Practical Guide to the Safe Handling of Ethyl Isopentyl Succinate
Welcome to your essential guide for the safe laboratory handling, storage, and disposal of this compound. As dedicated researchers, scientists, and drug development professionals, our primary commitment is to safety and scientific integrity. This document provides immediate, actionable intelligence to ensure the well-being of laboratory personnel and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from closely related chemical compounds.
It is important to note that detailed safety data for this compound (CAS No. 28024-16-0) is not extensively available. Therefore, the following recommendations are based on the physical properties of the substance and safety data for structurally similar compounds, such as other succinate esters and isopentyl derivatives. A conservative approach is advised.
Hazard Identification and Risk Assessment
While specific GHS classification for this compound is not readily found, we can infer potential hazards based on its chemical structure and data from similar compounds[1][2]. Succinate esters are generally considered to have low toxicity. However, it is prudent to handle all chemicals with care.
Key Potential Hazards:
-
Eye Irritation: Direct contact with the liquid may cause slight irritation[3].
-
Skin Contact: Prolonged or repeated exposure may cause skin dryness or cracking.
-
Inhalation: While the vapor pressure is low, inhalation of vapors or aerosols, especially at elevated temperatures, may cause respiratory irritation[4].
-
Ingestion: May be harmful if swallowed in large quantities[3][5].
Physical and Chemical Properties Summary
| Property | Value | Source |
| Boiling Point | 249.03 °C (estimated) | [1] |
| Flash Point | 110.20 °C (estimated) | [1] |
| Vapor Pressure | 0.023 mmHg @ 25 °C (estimated) | [1] |
| Water Solubility | 150.2 mg/L @ 25 °C (estimated) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of potential exposure routes.
Core PPE Requirements:
-
Eye and Face Protection: Always wear ANSI-approved safety glasses with side shields or chemical splash goggles[5]. A face shield may be necessary when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling[5][6].
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned. For larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Operational Protocols
Adherence to proper handling procedures is paramount to minimizing exposure and ensuring a safe working environment.
General Handling Procedures:
-
Ventilation: Always work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or performing operations that may generate aerosols[6][7].
-
Avoiding Ignition Sources: Keep away from open flames, sparks, and hot surfaces[8].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical and before leaving the laboratory[5][6].
-
Container Handling: Keep containers tightly closed when not in use to prevent the release of vapors[7]. Avoid rough handling of containers[8].
Experimental Workflow for Safe Dispensing
Caption: A stepwise workflow for the safe dispensing of this compound.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to prevent further contamination and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust[6][9].
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Package for Disposal: Scoop the absorbed material into a labeled, sealable container for chemical waste disposal[9].
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is an essential aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of as hazardous waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance[5].
Storage and Incompatibility
Proper storage is vital to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[7]. Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Always prioritize safety and consult your institution's safety protocols.
References
-
The Good Scents Company. (n.d.). This compound, 28024-16-0. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023, October 20). Safety Data Sheet: Isopentyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diisopentyl succinate. PubChem Compound Database. Retrieved from [Link]
-
TEC7. (2023, November 20). Safety Data Sheet. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2023, May 24). Safety data sheet. Retrieved from [Link]
Sources
- 1. This compound, 28024-16-0 [thegoodscentscompany.com]
- 2. Diisopentyl succinate | C14H26O4 | CID 69956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caelo.de [caelo.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. Diisopentyl succinate - Safety Data Sheet [chemicalbook.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. tec7.com [tec7.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
